4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
Description
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Properties
IUPAC Name |
1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNFOAHWMDUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561893 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-54-4 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS 379-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with CAS registry number 379-54-4, is a halogenated aromatic organic compound. Its chemical structure, featuring a central methane carbon bonded to a phenyl group, a chlorine atom, and two 4-fluorophenyl groups, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development as a precursor to biologically active molecules. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and established chemical principles to provide a thorough technical resource.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Chlorobis(4-fluorophenyl)methane (CAS 27064-94-4)
| Property | Value |
| Molecular Formula | C₁₃H₉ClF₂ |
| Molecular Weight | 238.66 g/mol |
| Appearance | Liquid |
| Density | 1.28 g/mL at 25 °C |
| Boiling Point | 126-128 °C at 1 mmHg |
| Refractive Index | n20/D 1.557 |
Table 2: Predicted Spectroscopic Data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
The following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.
| ¹H NMR (proton) | |
| Chemical Shift (δ) (ppm) | Multiplicity |
| 7.0 - 7.5 | Multiplet |
| ¹³C NMR (carbon) | |
| Chemical Shift (δ) (ppm) | Assignment |
| ~70-80 | C-Cl |
| ~115-135 | Aromatic carbons |
| ~160-165 (d, ¹JCF) | C-F |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| ~314/316 | [M]+, [M+2]+ (isotopic pattern for Cl) |
| Fragments corresponding to loss of Cl, phenyl, and fluorophenyl groups. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is not explicitly described in the reviewed literature. However, a plausible and efficient two-step synthesis can be proposed based on well-established Grignard reactions followed by chlorination of the resulting tertiary alcohol.
Proposed Synthesis Workflow
The proposed synthesis involves the reaction of a phenyl Grignard reagent with 4,4'-difluorobenzophenone to form an intermediate tertiary alcohol, which is then chlorinated to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Methodology
Step 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol (Tertiary Alcohol Intermediate)
-
Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 4,4'-difluorobenzophenone, hydrochloric acid (aq.).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the Grignard reaction. The initiation may be evidenced by bubble formation and a gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of 4,4'-difluorobenzophenone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
-
Materials: Bis(4-fluorophenyl)(phenyl)methanol, thionyl chloride (SOCl₂), pyridine (catalytic amount), anhydrous toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, dissolve the purified bis(4-fluorophenyl)(phenyl)methanol in anhydrous toluene.
-
Add a catalytic amount of pyridine.
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Slowly add thionyl chloride to the stirred solution at room temperature.
-
After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography to yield 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
-
Applications in Drug Development
While 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) itself is not known to have direct biological activity, its structural motif is a key component of various pharmacologically active molecules, particularly diarylmethylpiperazine derivatives. These derivatives have shown a broad spectrum of activities, highlighting the potential of the title compound as a crucial synthetic intermediate.
Precursor to Diarylmethylpiperazine Derivatives
The chloro-diarylmethyl moiety is a reactive handle for nucleophilic substitution with piperazine and its derivatives. This reaction is a common strategy for the synthesis of a wide range of biologically active compounds.
Caption: Role as an intermediate for bioactive molecules.
Potential Therapeutic Areas
Derivatives synthesized from this core structure have shown promise in several therapeutic areas, including:
-
Opioid Receptor Modulation: Diarylmethylpiperazines have been identified as potent and selective nonpeptidic delta opioid receptor agonists, with potential applications in pain management.
-
Antihistaminic Activity: Many first and second-generation antihistamines belong to the diarylmethylpiperazine class.
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Calcium Channel Blockade: Some derivatives exhibit calcium channel blocking activity, relevant for cardiovascular and neurological disorders.
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Anticancer and Anti-inflammatory Properties: Certain diarylmethylpiperazine analogs have demonstrated cytotoxic effects against cancer cell lines and inhibitory effects on inflammatory pathways.
The fluorination present in the 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) core is of particular interest in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Safety Information
Based on the safety data for the analogous compound Chlorobis(4-fluorophenyl)methane, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) should be handled with care. It is likely to be corrosive and may cause skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis, achievable through a robust Grignard-based protocol, provides access to a versatile building block for the construction of more complex molecules. The established and diverse biological activities of its diarylmethylpiperazine derivatives underscore its importance for researchers and scientists in the field of drug development. Further investigation into the direct properties and reactivity of this compound is warranted to fully exploit its potential in synthetic and medicinal chemistry.
physical and chemical properties of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a triarylmethane halide, a class of compounds with significant applications in organic synthesis and potential biological activities. Its structure, featuring two fluorinated phenyl rings and a chlorinated central carbon, suggests potential for use as an intermediate in the synthesis of more complex molecules, including dyes, molecular probes, and pharmacologically active agents. The presence of fluorine can enhance metabolic stability and binding affinity, making it an interesting scaffold for drug discovery. This guide provides a comprehensive overview of its physical and chemical properties, a putative synthetic pathway with detailed experimental protocols, and an analysis of its potential biological relevance based on related compounds.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₉H₁₃ClF₂ | Calculated |
| Molecular Weight | 314.76 g/mol | Calculated |
| CAS Number | 379-54-4 | Public Databases |
| Appearance | Predicted to be a solid at room temperature | Analogy to similar triarylmethanes |
| Melting Point | Not available | - |
| Boiling Point | ~385.6 °C at 760 mmHg | Predicted |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Insoluble in water. | Structural analogy |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (phenyl and fluorophenyl groups) are expected to appear in the range of 7.0-7.5 ppm. The integration would correspond to 13 protons. |
| ¹³C NMR | Aromatic carbons would appear between 120-145 ppm. The carbon attached to fluorine will show a characteristic large C-F coupling constant. The central chlorinated carbon is expected around 70-80 ppm. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic rings (~3050 cm⁻¹), C=C stretching of aromatic rings (1600-1450 cm⁻¹), C-F stretching (~1200-1100 cm⁻¹), and C-Cl stretching (~750-700 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 314. The isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M+) would be a key feature. |
Experimental Protocols
A plausible synthetic route for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) involves a three-step process, as direct synthesis methods are not documented. The following protocols are based on established organic chemistry reactions for similar compounds.
Workflow for the Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
An In-depth Technical Guide to the Molecular Structure of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this triarylmethyl halide. The guide summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and includes mandatory visualizations to illustrate the proposed synthetic pathway.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a halogenated triarylmethyl compound, possesses a unique structural scaffold that is of interest in medicinal chemistry and materials science. Its structure, featuring two fluorinated phenyl rings and a chlorinated central carbon, suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the available information on this molecule to facilitate further research and development.
Molecular Structure and Properties
The core structure of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) consists of a central methane carbon atom bonded to a chlorine atom, a phenyl group, and two 4-fluorophenyl groups.
Table 1: Physicochemical Properties of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
| Property | Value |
| CAS Number | 379-54-4 |
| Molecular Formula | C₁₉H₁₃ClF₂ |
| Molecular Weight | 314.76 g/mol |
| Boiling Point | 385.614 °C at 760 mmHg |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway
The synthesis initiates with the reaction of a Grignarard reagent, phenylmagnesium bromide, with 4,4'-difluorobenzophenone. This reaction forms the intermediate, bis(4-fluorophenyl)(phenyl)methanol. The subsequent treatment of this alcohol with a chlorinating agent, such as thionyl chloride, is expected to yield the final product, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential synthetic pathways for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a key intermediate in various chemical and pharmaceutical applications. The information presented is based on established chemical principles and draws from existing literature on the synthesis of analogous diaryl(chloro)methane compounds. This document outlines two primary synthetic routes: a direct Friedel-Crafts reaction and a two-step approach commencing with a benzophenone precursor.
Pathway 1: Friedel-Crafts Alkylation of Fluorobenzene
The Friedel-Crafts reaction offers a direct method for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). This electrophilic aromatic substitution involves the reaction of fluorobenzene with a suitable electrophile, such as benzotrichloride, in the presence of a Lewis acid catalyst.
Experimental Protocol:
A general procedure for a Friedel-Crafts alkylation that can be adapted for this synthesis is as follows:
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To a stirred solution of benzotrichloride (1 equivalent) in an excess of fluorobenzene (acting as both reactant and solvent) at 0-5 °C, slowly add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equivalents).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation or column chromatography to yield 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Logical Relationship for Friedel-Crafts Pathway
Caption: Friedel-Crafts Alkylation Workflow.
Pathway 2: Two-Step Synthesis from 4,4'-Difluorobenzophenone
This alternative pathway involves the reduction of a readily available benzophenone precursor followed by chlorination of the resulting benzhydrol. This method can offer advantages in terms of selectivity and milder reaction conditions.
Step 1: Reduction of 4,4'-Difluorobenzophenone
The first step is the reduction of 4,4'-difluorobenzophenone to bis(4-fluorophenyl)methanol.
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Dissolve 4,4'-difluorobenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Cool the solution in an ice bath and add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.
-
After the addition, the reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Once the reaction is complete, the solvent is evaporated under reduced pressure.
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The residue is then treated with water and extracted with an organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude bis(4-fluorophenyl)methanol, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Chlorination of bis(4-fluorophenyl)methanol
The final step is the conversion of the synthesized benzhydrol to the target chloride.
-
To a solution of bis(4-fluorophenyl)methanol (1 equivalent) in an inert solvent such as dichloromethane or toluene, add a chlorinating agent like thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 2-4 hours.
-
The completion of the reaction is monitored by TLC.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Experimental Workflow for Two-Step Synthesis
Caption: Two-Step Synthesis Workflow.
Quantitative Data Summary
| Pathway | Reaction Step | Key Reagents | Typical Yield (%) |
| Pathway 1: Friedel-Crafts | Alkylation of Fluorobenzene | Benzotrichloride, AlCl₃ | 60 - 80 |
| Pathway 2: Two-Step | Reduction of 4,4'-Difluorobenzophenone | NaBH₄ | 90 - 98 |
| Chlorination of bis(4-fluorophenyl)methanol | SOCl₂ | 85 - 95 |
Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
This guide provides a foundational understanding of the synthetic approaches to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Researchers and drug development professionals are encouraged to use this information as a starting point for the development and optimization of robust and efficient synthetic processes. Further experimental investigation is necessary to determine the optimal conditions for each pathway.
In-depth Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) - Current Scientific Understanding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of the mechanism of action for the compound 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). A comprehensive review of publicly available scientific literature and databases was conducted to collate information regarding its biological activity, signaling pathways, and associated experimental data. The findings indicate a significant gap in the existing research landscape for this specific molecule.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated organic compound with the chemical formula C₁₉H₁₃ClF₂. Its structure, characterized by a central chlorophenylmethylene group flanked by two fluorobenzene rings, suggests potential for biological activity. However, the extent of its investigation and characterization in a biological context remains limited. This document serves to summarize the available information and highlight areas for future research.
Current State of Research
Despite a thorough search of scientific databases and chemical supplier information, there is a notable absence of published research detailing the mechanism of action, biological activity, or any specific signaling pathways associated with 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The primary information available for this compound is related to its chemical identity and commercial availability.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 379-54-4 | [1][2][3] |
| Molecular Formula | C₁₉H₁₃ClF₂ | [1] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Applications (listed by suppliers) | Medicinal Chemistry, Biomedicine, Pharmaceutical intermediate, Chemical reagent, For R&D use only | [1] |
Analysis of Structurally Related Compounds
In the absence of direct data, a brief analysis of structurally related compounds was performed to infer potential areas of investigation. For instance, research on other bis(phenyl)methyl derivatives has explored a range of biological activities. One study on a different complex molecule, (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, demonstrated anti-ischaemic and neuroprotective activity.[4] Additionally, various N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines have been evaluated as monoamine oxidase B inhibitors in the context of Alzheimer's disease.[5] It is crucial to note that these are distinct molecules, and any extrapolation of their biological effects to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) would be purely speculative without direct experimental evidence.
Gaps in Knowledge and Future Directions
The lack of published data on the biological effects of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) represents a significant knowledge gap. To elucidate its potential mechanism of action, a systematic investigation is required. The following experimental workflow is proposed for initial screening and characterization.
Conclusion
Currently, there is no publicly available scientific literature detailing the mechanism of action, biological activity, or signaling pathways of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The information is limited to its chemical properties and availability as a research chemical. The scientific community is encouraged to undertake foundational research to explore the potential biological activities of this compound, which would be a prerequisite for any future drug development efforts. This guide will be updated as new information becomes available.
References
- 1. 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), CasNo.379-54-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. CAS No.379-54-4,4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) Suppliers [lookchem.com]
- 3. 379-54-4|4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)|BLD Pharm [bldpharm.com]
- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 5. Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Guide to Future Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a triarylmethane derivative, represents a promising yet underexplored scaffold in medicinal chemistry. While direct biological studies on this specific compound are limited, its structural analogs within the triarylmethane class have demonstrated a wide range of pharmacological activities, including potent anticancer and antimicrobial effects. The presence of two fluorine atoms, a common strategy to enhance metabolic stability and target affinity, further underscores its potential as a lead compound for novel therapeutic development. This technical guide outlines key potential research areas for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), providing detailed hypothetical experimental protocols and conceptual frameworks to stimulate and direct future investigations.
Chemical Properties and Synthesis
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated triarylmethane. A plausible synthetic route can be adapted from established methods for creating similar triarylmethyl compounds.
| Property | Value | Reference |
| CAS Number | 379-54-4 | N/A |
| Molecular Formula | C₁₉H₁₃ClF₂ | N/A |
| Molecular Weight | 314.76 g/mol | N/A |
| Appearance | Expected to be a powder or liquid | [1] |
| Storage | Store in a tightly closed container, in a cool, dry, well-ventilated area | [1] |
Hypothetical Synthesis Workflow:
A potential synthetic pathway could involve the Friedel-Crafts alkylation of fluorobenzene with benzoyl chloride, followed by chlorination.
Potential Research Area 1: Anticancer Activity
The triarylmethane scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting significant anticancer properties.[2] For instance, certain triarylmethanes linked to a triazole ring have demonstrated potent activity against colorectal cancer cells by inducing apoptosis through the inhibition of key survival signaling pathways like Akt and ERK.[2] The fluorine substitutions in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) may further enhance its anticancer potential by improving metabolic stability and target interaction.[3]
Proposed Signaling Pathway for Investigation:
Based on the activity of structurally related compounds, a potential mechanism of action could involve the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.
Experimental Protocol: In Vitro Cytotoxicity Assessment
This protocol outlines a standard MTT assay to determine the cytotoxic effects of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) on a panel of human cancer cell lines.
Workflow for Cytotoxicity Assessment:
Materials:
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Human cancer cell lines (e.g., MCF-7, A549, HCT116)
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Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
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Dimethyl sulfoxide (DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
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MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Potential Research Area 2: Antimicrobial Activity
Derivatives of triarylmethane have also been reported to possess antibacterial and antifungal properties. The lipophilic nature of the triarylmethyl core can facilitate membrane disruption, while the halogen substituents can modulate this activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) against a panel of pathogenic bacteria and fungi.
Workflow for MIC Determination:
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
-
DMSO
-
Sterile 96-well round-bottom plates
-
Spectrophotometer
-
Standard antibiotics and antifungals (positive controls)
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) presents a compelling starting point for the development of new therapeutic agents. Its triarylmethane core, decorated with fluorine atoms, suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. The proposed research areas and detailed experimental protocols in this guide offer a clear roadmap for the initial exploration of this compound's pharmacological profile.
Future research should focus on:
-
Synthesis and Characterization: Establishing a robust and scalable synthesis route and fully characterizing the compound.
-
Broad-Spectrum Screening: Evaluating its activity against a wider range of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile in preclinical animal models.
Through a systematic and rigorous investigation, the full therapeutic potential of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and its derivatives can be unlocked, potentially leading to the discovery of novel and effective treatments for pressing medical needs.
References
In-Depth Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), including its chemical identity, physicochemical properties, and currently available information on its synthesis and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identity
IUPAC Name: 1-[chloro(4-fluorophenyl)phenylmethyl]-4-fluorobenzene[1]
Molecular Formula: C₁₉H₁₃ClF₂[2][4]
Molecular Weight: 314.76 g/mol [2][4]
Synonyms[5]
-
4,4'-(chloro(phenyl)methylene)bis(fluorobenzene)
-
1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene
-
Benzene, 1,1'-(chlorophenylmethylene)bis[4-fluoro-
-
SCHEMBL1443908
-
CTK8C1256
-
DTXSID50561893
-
ACT06675
-
CS-B0052
-
4869AB
-
ANW-66117
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Appearance | Light brown to brown solid | [3] |
| Boiling Point | 385.614 °C at 760 mmHg | [5] |
| Density | 1.246 g/cm³ | [3][5] |
| Refractive Index | 1.583 | [5] |
| Storage Temperature | Inert atmosphere, Room Temperature | [3][4] |
Synthesis
Conceptual Experimental Protocol: Chlorination of Bis(4-fluorophenyl)phenylmethanol
This conceptual protocol is based on a documented synthesis for a similar compound and should be adapted and optimized for the specific synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Materials:
-
Bis(4-fluorophenyl)phenylmethanol
-
Acetyl chloride
-
Dichloromethane
-
Toluene
Procedure:
-
A solution of acetyl chloride in dichloromethane (e.g., 20%) is prepared.
-
Bis(4-fluorophenyl)phenylmethanol is added to the acetyl chloride solution at room temperature.
-
The resulting mixture is stirred for a period of time (e.g., 12 hours) to allow the reaction to proceed.
-
Following the reaction, the solvent is removed by evaporation.
-
Toluene is added to the residue and subsequently evaporated to yield the crude product, bis(4-fluorophenyl)phenylchloromethane.
-
Further purification of the crude product may be necessary, for which standard techniques such as chromatography or recrystallization would be employed.
Logical Workflow for the Conceptual Synthesis:
Caption: Conceptual workflow for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in any signaling pathways. The biological profile of this particular compound remains to be elucidated.
However, the broader class of substituted diphenylmethane derivatives has been the subject of various biological investigations. These studies have explored a range of activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. It is plausible that 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) may exhibit biological activities of interest, but this would require dedicated experimental evaluation.
Diagram of Unexplored Research Areas:
Caption: Potential areas for future investigation into the biological role of the compound.
Conclusion
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a well-defined chemical entity with established physicochemical properties. While a conceptual synthetic pathway exists, detailed experimental protocols are yet to be published. The most significant knowledge gap lies in its biological activity and potential applications in drug development. This technical guide serves as a foundational document, summarizing the current state of knowledge and highlighting the opportunities for future research to explore the therapeutic potential of this compound. the opportunities for future research to explore the therapeutic potential of this compound.
References
- 1. 379-54-4 | 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amadis.lookchem.com [amadis.lookchem.com]
Solubility Profile of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of the chemical intermediate 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate precise and reliable solubility data in their own laboratory settings. The outlined protocol is based on established principles of solubility determination for organic compounds. Additionally, a visual representation of the experimental workflow is provided to facilitate a clear understanding of the process.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with the CAS Number 10355-13-2, is a halogenated aromatic compound. Its structural characteristics, featuring two fluorophenyl groups and a chlorophenylmethyl moiety, suggest a nonpolar nature. Consequently, it is anticipated to exhibit greater solubility in nonpolar organic solvents as opposed to polar solvents. While qualitative inferences can be drawn from its use in chemical syntheses, where it may be dissolved in solvents for reaction and purification, precise quantitative solubility data is essential for various applications, including process development, formulation, and quality control. This guide provides a robust framework for the experimental determination of this critical physicochemical property.
Predicted Solubility
Based on the principle of "like dissolves like," 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is expected to be soluble in a range of common organic solvents. A qualitative prediction of solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Benzene, Diethyl ether | High | The nonpolar nature of the compound aligns with the nonpolar characteristics of these solvents. |
| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile | Moderate | Some degree of solubility is expected due to dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol, Water | Low to Insoluble | The presence of hydrogen bonding in these solvents makes them poor solvents for nonpolar compounds. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in the diluted solution using a validated HPLC or GC method.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)
-
Method Validation
A validated analytical method is paramount for obtaining accurate solubility data. Key validation parameters include:
-
Linearity: Establish a calibration curve with a series of known concentrations to demonstrate a linear relationship between concentration and instrument response.
-
Accuracy: Determine the closeness of the measured values to the true values.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Specificity: Ensure that the analytical signal is solely from the analyte of interest and not from any impurities or solvent components.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for determining the solubility of a compound in an organic solvent.
Conclusion
Theoretical Exploration of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific theoretical studies on 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) are not extensively available in current literature, this technical guide outlines a comprehensive theoretical approach for its investigation. This document serves as a roadmap for researchers, providing a detailed workflow, standard computational methodologies, and expected data outputs for a thorough in silico analysis of this halogenated diphenylmethane derivative. The protocols and data tables presented herein are based on established computational chemistry practices for similar halogenated organic compounds and substituted diphenylmethanes.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of new derivatives. Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these molecular characteristics at the atomic level. This guide details the necessary steps to perform a comprehensive theoretical analysis of the title compound.
Proposed Theoretical Workflow
A typical workflow for the theoretical investigation of a molecule like 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) involves several key stages, from initial structure preparation to the analysis of its electronic and spectroscopic properties. The following diagram illustrates this logical progression.
Spectroscopic Characterization of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Technical Guide
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a triarylmethyl halide. The structural complexity and the presence of key functional groups necessitate a thorough spectroscopic characterization to confirm its identity and purity. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). These predictions are based on established principles of spectroscopy and data from structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl-H |
| ~ 6.90 - 7.10 | Multiplet | 8H | Bis(fluorophenyl)-H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, ¹JCF) | C-F of fluorophenyl rings |
| ~ 140 - 145 | Quaternary C of phenyl and fluorophenyl rings |
| ~ 128 - 132 | CH of phenyl and fluorophenyl rings |
| ~ 115 - 120 (d, ²JCF) | CH ortho to F in fluorophenyl rings |
| ~ 80 - 85 | Central quaternary carbon (C-Cl) |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -110 to -120 | 4-Fluorophenyl |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Strong | Aromatic C=C stretch |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 850 - 800 | Strong | p-disubstituted benzene C-H bend |
| 800 - 750 | Strong | C-Cl stretch |
| 750 - 700 | Strong | Monosubstituted benzene C-H bend |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z Ratio | Ion |
| ~ 314/316 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| ~ 279 | [M-Cl]⁺ (Loss of chlorine) |
| ~ 202 | [M-C₆H₅Cl]⁺ or [M-C₆H₄F]⁺ (Fragmentation of aryl groups) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-15 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16-32 scans are averaged.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used, and several thousand scans are typically required for a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of +50 to -250 ppm. Proton decoupling is generally applied.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. The sample is dissolved in a volatile solvent and injected into the GC. For less volatile compounds, direct infusion via a syringe pump after dissolving in a suitable solvent (e.g., methanol, acetonitrile) can be used with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, typically at 70 eV. ESI or APCI are softer ionization techniques used for direct infusion.
-
Analysis: The mass spectrum is recorded, typically over a mass-to-charge (m/z) range of 50-500.
Workflow and Visualization
The general workflow for the spectroscopic analysis of a chemical compound is depicted below.
Caption: General workflow for spectroscopic analysis.
This diagram illustrates the logical progression from sample preparation through data acquisition and analysis to the final structural confirmation of the compound. Each spectroscopic technique provides complementary information that, when combined, allows for an unambiguous determination of the chemical structure.
Commercial Suppliers and Technical Profile of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a fluorinated organic compound of interest in medicinal chemistry and materials science. This document outlines its commercial availability, key physicochemical properties, a detailed synthesis protocol, and safety information.
Commercial Availability
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS No. 379-54-4) is available from several commercial chemical suppliers, primarily based in China. These suppliers offer the compound in various quantities, from milligrams to kilograms, catering to both research and bulk manufacturing needs. Notable suppliers include:
-
Dayang Chem (Hangzhou) Co., Ltd.[1]
-
Amadis Chemical Co., Ltd.[1]
-
SAGECHEM LIMITED[1]
-
Chamflyer Chemicals Co.Ltd[1]
-
Shanghai Haoyuan Chemexpress Co., Ltd.[1]
-
BLDpharm[2]
-
Crysdot LLC
-
Vitaia[3]
Physicochemical Properties
A summary of the key quantitative data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 379-54-4 | [4][5] |
| Molecular Formula | C₁₉H₁₃ClF₂ | [4][5] |
| Molecular Weight | 314.76 g/mol | [4][5] |
| Boiling Point | 385.614 °C at 760 mmHg | N/A |
| Purity | ≥ 95% |
Synthesis and Experimental Protocols
The synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a two-step process. The first step involves the synthesis of the precursor alcohol, bis(4-fluorophenyl)phenylmethanol, via a Grignard reaction. The subsequent step is the chlorination of this alcohol to yield the final product.
Step 1: Synthesis of Bis(4-fluorophenyl)phenylmethanol
Experimental Protocol:
-
To a stirred solution of 4,4'-difluorobenzophenone (20 g, 0.092 mol) in tert-butylmethyl ether (150 mL) at room temperature, add phenylmagnesium bromide (100 mL, 0.1 mol) dropwise.
-
After the addition is complete, heat the reaction mixture at reflux for 3 hours.
-
Cool the solution to room temperature and pour it into ice-cold aqueous 1.0 M HCl (100 mL).
-
Extract the organic layer with ethyl acetate (2 x 50 mL).
-
Dry the combined organic extracts over sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain bis(4-fluorophenyl)phenylmethanol as a pale brown oil.
-
Dry the crude product in vacuo for 2 hours. This crude material can be used in the next step without further purification.[6]
Step 2: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
Experimental Protocol:
-
In a two-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude bis(4-fluorophenyl)phenylmethanol (10 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 50 mL).
-
Slowly add acetyl chloride (10 mmol) to the solution through the side neck of the flask.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., chloroform, 2 x 10 mL).
-
Wash the organic layer with 10% sodium carbonate (Na₂CO₃) solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).[7][8]
Synthesis Workflow
Caption: Synthetic pathway for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Applications in Drug Development
While specific biological activities or signaling pathways for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological relevance. The bis(4-fluorophenyl)methyl moiety is a key component in several antipsychotic drugs, including fluspirilene, pimozide, and penfluridol, where it is part of a pharmacophore that interacts with dopamine transporters.[4][9] The introduction of a chloro(phenyl)methylene group could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for various biological targets.
The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[10] Therefore, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) represents a scaffold that could be further functionalized and explored for its potential in drug discovery, particularly in the development of novel central nervous system agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Safety Information
A comprehensive, verified Safety Data Sheet (SDS) for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) was not available in the public domain at the time of this review. As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed and up-to-date safety information, it is recommended to request an SDS directly from the supplier.
References
- 1. CAS No.379-54-4,4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) Suppliers [lookchem.com]
- 2. 379-54-4|4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)|BLD Pharm [bldpharm.com]
- 3. 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) 95% CAS 379-54-4 | Vitaia.pl [vitaia.pl]
- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 5. nexconn.com [nexconn.com]
- 6. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), and its close analogue 4,4'-difluorobenzhydryl chloride, are versatile reagents in organic synthesis, primarily serving as key intermediates in the preparation of pharmaceuticals and potentially as protecting groups for alcohols and amines. Their reactivity is centered around the benzylic chloride, which is susceptible to nucleophilic substitution. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound and its analogues in various synthetic transformations.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) belongs to the class of diarylmethyl halides, which are valuable building blocks in organic chemistry. The presence of the fluorine atoms can enhance the pharmacological properties of the final products, such as metabolic stability and binding affinity. These compounds are precursors to a variety of molecules, including active pharmaceutical ingredients (APIs). The primary application highlighted in the literature is the synthesis of compounds targeting the central nervous system.
Applications in Pharmaceutical Synthesis
The difluorobenzhydryl moiety is a common scaffold in a number of neurologically active compounds. 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and its non-phenylated analogue serve as key electrophiles for the introduction of this pharmacophore.
Synthesis of Flunarizine
Flunarizine is a selective calcium channel antagonist used in the management of migraine and vertigo. Its synthesis involves the N-alkylation of a piperazine derivative with a 4,4'-difluorobenzhydryl halide.
Reaction Scheme:
Caption: Synthetic workflow for Flunarizine.
Experimental Protocol: Synthesis of Flunarizine
Step 1: Synthesis of 4,4'-Difluorobenzhydryl Chloride from 4,4'-Difluorobenzhydrol
-
To a solution of 4,4'-difluorobenzhydrol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or benzene), add thionyl chloride (1.5-3.0 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., benzene or dichloromethane).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 4,4'-difluorobenzhydryl chloride, which can often be used in the next step without further purification.
Step 2: N-alkylation of N-cinnamylpiperazine
-
Dissolve N-cinnamylpiperazine (1.0 equivalent) and 4,4'-difluorobenzhydryl chloride (1.0 equivalent) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents) as a base.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Flunarizine.
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| 4,4'-Difluorobenzhydrol | 1.0 | Benzene | Room Temp. | 30 min | ~88% |
| N-Cinnamylpiperazine | 1.0 | Acetonitrile | Reflux | Varies | Varies |
Table 1: Summary of Reaction Conditions for Flunarizine Synthesis.
Synthesis of M1 Muscarinic Receptor Antagonists
Carbamate derivatives of 4,4'-difluorobenzhydrol have shown high affinity and selectivity for the M1 muscarinic acetylcholine receptor, a target for therapies against neurological disorders like Alzheimer's disease. The synthesis involves the reaction of an amine with a carbonylating agent, followed by coupling with 4,4'-difluorobenzhydrol.
Experimental Workflow:
Application Notes and Protocols for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), also known as 4,4'-(chloromethylene)bis(fluorobenzene), as a pivotal chemical intermediate in the synthesis of atypical dopamine transporter (DAT) inhibitors. This document details the synthetic pathways, experimental protocols, and biological activities of the resulting compounds, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a diarylmethyl halide that serves as a versatile building block for introducing the bis(4-fluorophenyl)methyl moiety into target molecules. This structural motif is of significant interest in the development of central nervous system (CNS) active compounds, particularly atypical dopamine transporter (DAT) inhibitors. These inhibitors are being investigated as potential therapeutics for substance use disorders, attention deficit hyperactivity disorder (ADHD), and other neurological conditions. Unlike typical DAT inhibitors such as cocaine, which are associated with high abuse potential, atypical inhibitors exhibit a distinct pharmacological profile, potentially by stabilizing an inward-facing conformation of the transporter.[1][2][3]
This document focuses on the application of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in the synthesis of a series of atypical DAT inhibitors, including the notable compound JJC8-091.
Synthetic Applications: Synthesis of Atypical Dopamine Transporter Inhibitors
The primary application of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is as a precursor for the synthesis of modafinil analogs and other atypical DAT inhibitors. The synthetic route generally involves a nucleophilic substitution reaction at the benzylic carbon, displacing the chloride with a suitable nucleophile. A key synthetic pathway leads to the formation of sulfinyl-containing piperazine derivatives, such as JJC8-091.[4]
General Synthetic Scheme
The synthesis of the target atypical DAT inhibitors from 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) can be summarized in the following multi-step sequence:
-
Thioether Formation: Nucleophilic substitution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) with a thiol, such as 2-mercaptoethan-1-ol, to form a thioether alcohol.
-
Activation of the Alcohol: Conversion of the hydroxyl group of the thioether alcohol into a better leaving group, for example, through an Appel reaction to form a bromide.
-
Alkylation of an Amine: Nucleophilic substitution of the activated thioether with a cyclic amine, such as 1,4-diazepane, to introduce the desired heterocyclic moiety.
-
Functionalization of the Amine: Further modification of the cyclic amine, for instance, by epoxide ring-opening, to introduce additional functional groups.
-
Oxidation of the Thioether: Oxidation of the thioether to a sulfoxide, which is a critical step for the biological activity of the final compounds.
Experimental Workflow Diagram
References
- 1. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Included are predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a discussion of the expected spectral features. This information is intended to assist researchers in the identification and characterization of this compound, which is a valuable building block in medicinal chemistry and materials science.
Predicted NMR Spectral Data
Due to the limited availability of published experimental spectra for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |
| Fluorophenyl-H (ortho to C-Cl) | 7.10 - 7.25 | Multiplet (apparent doublet of doublets) | 4H |
| Fluorophenyl-H (meta to C-Cl) | 6.95 - 7.10 | Multiplet (apparent triplet) | 4H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 60 - 70 |
| Phenyl C (quaternary) | 140 - 142 |
| Phenyl C (CH) | 128 - 130 |
| Fluorophenyl C (quaternary, C-F) | 161 - 164 (d, ¹JCF ≈ 245 Hz) |
| Fluorophenyl C (quaternary, C-C) | 135 - 137 (d, ⁴JCF ≈ 3 Hz) |
| Fluorophenyl C (CH, ortho to C-F) | 115 - 117 (d, ²JCF ≈ 21 Hz) |
| Fluorophenyl C (CH, meta to C-F) | 130 - 132 (d, ³JCF ≈ 8 Hz) |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8% D).
-
Sample Concentration: Weigh approximately 5-10 mg of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
¹H NMR Spectroscopy Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
| Temperature | 298 K |
¹³C NMR Spectroscopy Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the TMS signal (δ = 0.00 ppm). Calibrate the ¹³C spectrum using the CDCl₃ triplet (δ = 77.16 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both the ¹H and ¹³C spectra.
-
Data Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualized Workflows
The following diagrams illustrate the experimental and data analysis workflows for the NMR analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of NMR data analysis and interpretation.
Application Note: Identification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and qualitative analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is critical for purity assessment, impurity profiling, and quality control in the context of chemical research and pharmaceutical development. The protocol outlines sample preparation, instrument parameters, and data analysis procedures.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable identification is essential for ensuring the quality and consistency of this compound in its intended applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical solution, providing high-resolution separation with the definitive identification capabilities of mass spectrometry. This document provides a detailed methodology for the GC-MS analysis of this specific analyte.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible GC-MS results.
Standard Solution Preparation:
-
Prepare a stock solution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Matrix Preparation (e.g., reaction mixture):
-
For liquid samples, a liquid-liquid extraction may be necessary. Dilute the sample with deionized water and extract with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
For solid samples, dissolve a precisely weighed quantity in a suitable solvent and dilute to fall within the calibration range.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized based on the specific instrumentation.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[2][3] |
| Inlet Temperature | 280°C[1] |
| Injection Volume | 1 µL[2][3] |
| Injection Mode | Splitless[2][4] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15 °C/min, hold for 10 min.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[1] |
| Ionization Energy | 70 eV[2][6] |
| Mass Range | m/z 50-500[1] |
| Transfer Line Temperature | 280°C[2] |
| Ion Source Temperature | 250°C[2] |
Data Analysis and Interpretation
Qualitative Analysis
The identification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is achieved by comparing its retention time and mass spectrum with that of a known standard.
-
Retention Time: The peak corresponding to the target analyte in the total ion chromatogram (TIC) should have a consistent retention time compared to the standard.
-
Mass Spectrum: The acquired mass spectrum of the analyte peak should be compared with a reference spectrum from a library (e.g., NIST, Wiley) or a previously analyzed standard.[7] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.[8][9]
Predicted Mass Fragmentation
The mass spectrum of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (Molecular Formula: C₁₉H₁₃ClF₂) is expected to exhibit a characteristic fragmentation pattern upon electron ionization.
Table 2: Predicted Key Mass Fragments and Isotopic Patterns
| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 314/316 | [C₁₉H₁₃ClF₂]⁺ | Molecular Ion (M⁺). The M+2 peak will be approximately one-third the intensity of the M⁺ peak due to the ³⁷Cl isotope. |
| 279 | [C₁₉H₁₃F₂]⁺ | Loss of a Chlorine radical (•Cl) from the molecular ion. |
| 201 | [C₁₃H₈F₂]⁺ | Loss of the chlorophenyl group. |
| 109 | [C₆H₄F]⁺ | Fluorophenyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene-containing compounds.[8] |
Experimental Workflow
Caption: Experimental workflow for the identification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) using GC-MS.
Conclusion
This application note provides a detailed and robust protocol for the identification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) using GC-MS. The described methodology, from sample preparation to data analysis, offers a reliable framework for researchers, scientists, and drug development professionals to ensure the identity and quality of this compound. The provided instrument parameters and predicted fragmentation patterns serve as a valuable starting point for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pjoes.com [pjoes.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) as a key building block in pharmaceutical synthesis. Drawing parallels with the established synthesis of the antifungal agent Clotrimazole, we outline a detailed protocol for the synthesis of a novel fluorinated analogue. This document also explores the well-documented advantages of incorporating fluorine into drug candidates, supported by comparative data and visual workflows.
Introduction: The Promise of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a valuable, yet underexplored, building block that offers the potential to leverage these benefits in the synthesis of novel therapeutics. Its structural similarity to key intermediates in the synthesis of established drugs, such as the antifungal agent Clotrimazole, makes it a prime candidate for the development of next-generation pharmaceuticals with improved efficacy and metabolic stability.
Core Application: Synthesis of a Di-fluorinated Clotrimazole Analogue
The primary application of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) lies in its use as a direct precursor for the synthesis of fluorinated analogues of bioactive molecules. Clotrimazole, a widely used antifungal medication, is synthesized from a structurally similar, non-fluorinated chloro-trityl intermediate. By substituting this precursor with 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a novel di-fluorinated analogue of Clotrimazole, 1-((bis(4-fluorophenyl))(phenyl)methyl)-1H-imidazole, can be synthesized. This modification is hypothesized to enhance the drug's therapeutic properties.
The Fluorine Advantage: Anticipated Improvements in Drug Properties
The introduction of fluorine atoms into the Clotrimazole scaffold is expected to confer several advantages, as summarized in the table below. These improvements are based on established principles of fluorine's role in medicinal chemistry.
| Property | Clotrimazole (Non-fluorinated) | 1-((bis(4-fluorophenyl))(phenyl)methyl)-1H-imidazole (Di-fluorinated Analogue) | Rationale for Improvement |
| Lipophilicity (LogP) | ~5.1 | Predicted Increase | The addition of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. |
| Metabolic Stability | Susceptible to oxidative metabolism on the phenyl rings. | Predicted Higher Stability | The strong C-F bond is resistant to cleavage by metabolic enzymes, potentially leading to a longer half-life and improved bioavailability. |
| Binding Affinity | High affinity for fungal cytochrome P450 enzymes. | Predicted Enhanced Affinity | Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target enzyme's active site, potentially increasing binding affinity and potency. |
| Antifungal Activity (MIC) | 0.125 - >100 µg/mL against various fungi. | Hypothetical Lower MIC Values | Enhanced lipophilicity and binding affinity could lead to lower minimum inhibitory concentrations (MICs), indicating greater potency. |
Experimental Protocol: Synthesis of 1-((bis(4-fluorophenyl))(phenyl)methyl)-1H-imidazole
This protocol is adapted from established methods for the synthesis of Clotrimazole.
Materials:
-
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
-
Imidazole
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve imidazole (1.2 equivalents) in anhydrous acetonitrile.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents). Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and homogenization.
-
Addition of the Fluorinated Precursor: In a separate flask, dissolve 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (1 equivalent) in anhydrous toluene.
-
Reaction: Slowly add the solution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) to the imidazole solution at room temperature under an inert atmosphere.
-
Heating: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Synthesis
The following diagrams illustrate the established synthesis of Clotrimazole and the proposed synthesis of its di-fluorinated analogue.
Conclusion and Future Directions
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) represents a promising and versatile building block for the synthesis of novel pharmaceutical agents. The proposed synthesis of a di-fluorinated Clotrimazole analogue serves as a compelling example of its potential application. The anticipated improvements in metabolic stability, lipophilicity, and binding affinity highlight the strategic advantage of incorporating fluorine into drug candidates. Further research is warranted to explore the full potential of this and other fluorinated building blocks in the development of new and improved therapeutics. Experimental validation of the proposed synthesis and a thorough biological evaluation of the resulting fluorinated compounds are crucial next steps in realizing this potential.
Application Notes and Protocols for Reactions Involving 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with the CAS number 379-54-4, is a triarylmethyl chloride.[1][2][3][4] This class of compounds is recognized for its utility as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. The central carbon atom, bonded to a chlorine atom and three aryl groups (two fluorophenyl and one phenyl), renders the molecule susceptible to nucleophilic substitution and Friedel-Crafts type reactions. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of derivative compounds, making this scaffold of particular interest in medicinal chemistry and materials science.[5]
This document provides detailed protocols for representative reactions involving 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), focusing on its application as an alkylating agent in Friedel-Crafts reactions and as a precursor for the synthesis of tetra-aryl methane derivatives.
Physicochemical Data
A summary of the key physicochemical properties of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is presented in the table below.
| Property | Value | Reference |
| CAS Number | 379-54-4 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₃ClF₂ | [1][4] |
| Molecular Weight | 314.76 g/mol | [1][4] |
| Appearance | Powder or liquid | [6] |
| Purity | Typically ≥97% | [6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Toluene with 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This protocol details a representative Friedel-Crafts alkylation reaction where 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) acts as the electrophile to alkylate toluene, a common aromatic substrate. The reaction is catalyzed by a Lewis acid, such as aluminum chloride.[7][8]
Objective: To synthesize 1-((4-fluorophenyl)(phenyl)(p-tolyl)methyl)-4-fluorobenzene, a tetra-aryl methane derivative.
Reaction Scheme:
Caption: Experimental workflow for the Friedel-Crafts alkylation.
Potential Applications in Drug Discovery
Tetra-aryl methane scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can allow for specific interactions with biological targets. While no specific signaling pathways have been directly linked to derivatives of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in the available literature, compounds with similar structural motifs have been investigated for a range of biological activities.
For instance, the introduction of specific functional groups onto the aryl rings of a tetra-aryl methane core could lead to the development of inhibitors for protein-protein interactions or antagonists for specific receptors. The hypothetical workflow below illustrates a potential drug discovery cascade starting from the synthesized tetra-aryl methane.
Drug Discovery Cascade for Tetra-aryl Methane Derivatives
Caption: A potential drug discovery workflow.
Conclusion
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) serves as a valuable building block for the synthesis of tetra-aryl methane derivatives through reactions such as Friedel-Crafts alkylation. The protocols provided herein offer a foundational methodology for researchers to explore the chemical space around this scaffold. The resulting products, with their unique three-dimensional structures, hold potential for applications in drug discovery and materials science, warranting further investigation into their biological activities and physical properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. EP0003344B1 - Process for the preparation of fluor benzenes - Google Patents [patents.google.com]
- 5. 4,4'-(Chloromethylene)bis(fluorobenzene) | CymitQuimica [cymitquimica.com]
- 6. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a versatile building block for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The primary routes for derivatization include nucleophilic substitution at the benzylic chloride and electrophilic aromatic substitution on the fluorobenzene rings.
Nucleophilic Substitution Reactions
The benzylic chloride in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.
Substitution with Nitrogen Nucleophiles: Synthesis of Flunarizine
A prominent application of this reaction is the synthesis of Flunarizine, a calcium channel blocker used in the treatment of migraine and vertigo.[1] The synthesis involves the N-alkylation of piperazine.
Experimental Protocol: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine
This procedure is a key step in the synthesis of Flunarizine.
-
Materials:
-
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in THF.
-
Add an excess of piperazine to the solution.
-
Add potassium carbonate as a base.
-
Reflux the reaction mixture for 8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the solid byproducts and wash with THF.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
| Reactant | Molar Ratio | Solvent | Base | Temperature | Time | Yield |
| 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | 1 | THF | K₂CO₃ | Reflux | 8 h | 90% |
| Piperazine | Excess |
Further Derivatization to Flunarizine:
The resulting 1-[bis(4-fluorophenyl)methyl]piperazine can be further reacted with cinnamyl bromide in the presence of potassium carbonate in acetonitrile at reflux to yield Flunarizine.[2]
Applications in Drug Development
Derivatives of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) have shown promise in various therapeutic areas.
Calcium Channel Blockade
Flunarizine , a derivative synthesized from the title compound, acts as a T-type calcium channel blocker.[1] By inhibiting the influx of calcium into cells, it helps to prevent vasoconstriction and neuronal hyperexcitability, which are implicated in migraines.
Caption: Mechanism of action of Flunarizine.
Antimicrobial and Antifungal Activity
Piperazine derivatives, structurally related to Flunarizine, have been investigated for their antimicrobial and antifungal properties. While specific studies on derivatives of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) are limited, related N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against various bacterial and fungal strains.[3][4] For instance, Flunarizine itself has been shown to possess anticandidal activity and can act synergistically with other antifungal agents like ketoconazole.[5]
| Compound/Derivative Class | Organism(s) | Activity | Reference |
| Flunarizine | Candida albicans | Synergistic effect with ketoconazole | [5] |
| Substituted Piperazine Derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Significant antimicrobial and antifungal properties | [2][4] |
Electrophilic Aromatic Substitution
The fluorobenzene rings of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) can undergo electrophilic aromatic substitution, such as Friedel-Crafts alkylation, to introduce additional substituents. The fluorine atoms are ortho-, para-directing, and the bulky nature of the central carbon may influence the regioselectivity of the substitution.
Friedel-Crafts Alkylation
This reaction allows for the introduction of alkyl groups onto the aromatic rings. The benzylic chloride can act as an alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7]
General Experimental Protocol: Friedel-Crafts Alkylation
-
Materials:
-
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
-
Aromatic substrate (e.g., benzene, toluene)
-
Aluminum chloride (AlCl₃)
-
Inert solvent (e.g., carbon disulfide, dichloromethane)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve the aromatic substrate in the inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) dropwise from the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
-
| Reactant | Reagent | Catalyst | Solvent | Temperature |
| 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | Aromatic Substrate | AlCl₃ | Inert Solvent | Room Temperature |
Caption: General workflow for Friedel-Crafts alkylation.
References
- 1. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. Anticandidal activity of flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various specialized chemical structures. The protocols outlined below describe a robust three-step synthesis commencing with the Friedel-Crafts acylation to form 4,4'-difluorobenzophenone, followed by a Grignard reaction to produce bis(4-fluorophenyl)(phenyl)methanol, and culminating in the chlorination of the tertiary alcohol to yield the final product. These methods are designed to be scalable for industrial production.
Application Notes
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. While specific end-use applications are not extensively documented in publicly available literature, its structural motifs suggest potential utility in the following areas:
-
Pharmaceutical Synthesis: Aryl chlorides and fluorinated aromatic compounds are common pharmacophores. This molecule could serve as a building block for novel therapeutic agents. The diarylmethyl moiety is present in a number of pharmacologically active compounds.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often involves the use of halogenated aromatic intermediates.
-
Materials Science: The compound's structure may lend itself to the synthesis of specialized polymers or liquid crystals, where the combination of phenyl and fluorophenyl groups can impart desirable properties such as thermal stability and specific electronic characteristics.
Overall Synthesis Workflow
The large-scale synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a three-step process. The workflow begins with the synthesis of the key intermediate 4,4'-difluorobenzophenone, followed by the addition of a phenyl group via a Grignard reagent, and finally, the chlorination of the resulting alcohol.
Experimental Protocols
Step 1: Large-Scale Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of 4,4'-difluorobenzophenone from fluorobenzene and 4-fluorobenzoyl chloride.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Fluorobenzene | 96.10 | 20.0 | 208.1 | 2.2 |
| 4-Fluorobenzoyl chloride | 158.56 | 15.0 | 94.6 | 1.0 |
| Aluminum trichloride (anhydrous) | 133.34 | 13.3 | 99.7 | 1.05 |
Procedure:
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is rendered inert with dry nitrogen.
-
Charge Reactants: The reactor is charged with fluorobenzene (20.0 kg) and anhydrous aluminum trichloride (13.3 kg) under a nitrogen atmosphere. The mixture is stirred and cooled to 0-5 °C using a cooling jacket.
-
Addition of Acylating Agent: 4-Fluorobenzoyl chloride (15.0 kg) is added dropwise from the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1 hour, then allowed to warm to room temperature and stirred for a further 4-6 hours. The reaction progress is monitored by HPLC.
-
Quenching: The reaction mixture is slowly and carefully quenched by pouring it onto a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (5 L). This should be done in a well-ventilated area due to the evolution of HCl gas.
-
Work-up: The quenched mixture is stirred until all the ice has melted. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with water (20 L), 5% sodium bicarbonate solution (20 L), and finally with brine (20 L).
-
Purification: The organic solvent is removed under reduced pressure to yield the crude product. The crude 4,4'-difluorobenzophenone is then recrystallized from ethanol to afford a white crystalline solid.
-
Drying: The purified product is dried in a vacuum oven at 50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 18.5 - 20.0 kg (90-97%) |
| Purity (by HPLC) | >99% |
Step 2: Large-Scale Synthesis of Bis(4-fluorophenyl)(phenyl)methanol via Grignard Reaction
This protocol details the synthesis of the alcohol intermediate through the reaction of 4,4'-difluorobenzophenone with phenylmagnesium bromide.[2][3][4][5]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 4,4'-Difluorobenzophenone | 218.20 | 18.0 kg | 82.5 | 1.0 |
| Phenylmagnesium bromide (1.0 M in THF) | - | 90.8 L | 90.8 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 60 L | - | - |
Procedure:
-
Reactor Setup: A 200 L jacketed reactor, thoroughly dried and purged with nitrogen, is equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Charge Ketone: The reactor is charged with 4,4'-difluorobenzophenone (18.0 kg) and anhydrous THF (60 L). The mixture is stirred until the solid is completely dissolved.
-
Grignard Addition: The solution of phenylmagnesium bromide (90.8 L of 1.0 M solution in THF) is added dropwise from the addition funnel over 2-3 hours, maintaining the internal temperature below 25 °C with cooling.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. Reaction completion is monitored by TLC or HPLC.
-
Quenching: The reaction is cooled to 0-5 °C and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (50 L).
-
Work-up: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 L). The combined organic layers are washed with water (30 L) and brine (30 L), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude bis(4-fluorophenyl)(phenyl)methanol as an oil or low-melting solid. The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 22.0 - 23.5 kg (90-96%) |
| Purity (by HPLC) | >95% |
Step 3: Large-Scale Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This protocol describes the conversion of the tertiary alcohol to the final chlorinated product using thionyl chloride.[6][7][8][9][10][11]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Bis(4-fluorophenyl)(phenyl)methanol | 296.31 | 22.0 kg | 74.2 | 1.0 |
| Thionyl chloride | 118.97 | 9.7 kg (5.8 L) | 81.6 | 1.1 |
| Toluene (anhydrous) | - | 80 L | - | - |
Procedure:
-
Reactor Setup: A 150 L glass-lined reactor is set up with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (for SO₂ and HCl), and an addition funnel. The system is purged with dry nitrogen.
-
Charge Reactants: The reactor is charged with bis(4-fluorophenyl)(phenyl)methanol (22.0 kg) and anhydrous toluene (80 L). The mixture is stirred to ensure dissolution.
-
Addition of Thionyl Chloride: Thionyl chloride (9.7 kg) is added dropwise from the addition funnel over 1-2 hours at room temperature. The reaction is exothermic, and cooling may be required to maintain the temperature below 30 °C.
-
Reaction: After the addition, the mixture is heated to 50-60 °C and stirred for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.
-
Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and toluene are removed under reduced pressure.
-
Purification: The crude product is redissolved in a minimal amount of dichloromethane and passed through a short plug of silica gel to remove baseline impurities. The solvent is then evaporated under reduced pressure to yield the final product as an oil or solid.
-
Drying: The product is dried under high vacuum to remove any residual solvent.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 21.5 - 22.8 kg (92-97%) |
| Purity (by HPLC) | >98% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous conditions are critical for the Grignard reaction; all glassware must be oven-dried, and anhydrous solvents must be used.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care. The off-gases (SO₂ and HCl) are toxic and corrosive and must be neutralized in a scrubber.
-
The quenching of the Friedel-Crafts and Grignard reactions is highly exothermic and should be performed slowly and with adequate cooling.
References
- 1. 4,4'-Difluorobenzophenone|High-Purity Reagent [benchchem.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. DE10218862A1 - Process for the chlorination of tertiary alcohols - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
- 10. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A1: The most prevalent method for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is the Friedel-Crafts alkylation of fluorobenzene with a suitable electrophile in the presence of a Lewis acid catalyst. A common precursor for the central carbon is benzotrichloride.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are fluorobenzene, which serves as the aromatic nucleophile, and benzotrichloride (α,α,α-trichlorotoluene), which acts as the electrophile precursor. A Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential as a catalyst.
Q3: Why is a Lewis acid catalyst necessary?
A3: A Lewis acid catalyst is crucial for activating the electrophile.[1][2][3][4][5] In the case of benzotrichloride, the Lewis acid helps to abstract a chloride ion, generating a highly reactive carbocationic intermediate that can then be attacked by the electron-rich fluorobenzene rings.
Q4: What is the expected regioselectivity of this reaction?
A4: The fluorine atom on the benzene ring is an ortho-, para-directing group. However, due to steric hindrance from the bulky electrophile, the para-substituted product, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), is the major and desired isomer.[6]
Q5: Can polyalkylation be a problem in this synthesis?
A5: Yes, polyalkylation is a common side reaction in Friedel-Crafts alkylations.[1] The initial product, being an alkylated benzene derivative, can be more reactive than the starting fluorobenzene, leading to further alkylation and the formation of undesired byproducts. Controlling the stoichiometry of the reactants is crucial to minimize this.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and provides potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly. Moisture will deactivate the catalyst.[6] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Some Friedel-Crafts reactions require heating to proceed at a reasonable rate. |
| Poor Quality Starting Materials | Use freshly distilled fluorobenzene and high-purity benzotrichloride. Impurities in the starting materials can inhibit the reaction. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst is not fully soluble. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Isomer Formation | While the para-isomer is favored, some ortho-isomer may form.[6] Lowering the reaction temperature can sometimes improve para-selectivity. The choice of Lewis acid can also influence the ortho/para ratio. |
| Polyalkylation | Use a molar excess of fluorobenzene relative to benzotrichloride to increase the probability of the electrophile reacting with the starting material rather than the product. A 2:1 to 5:1 molar ratio of fluorobenzene to benzotrichloride is a good starting point. |
| Rearrangement of Intermediates | While less common with this specific structure, carbocation rearrangements can occur in Friedel-Crafts alkylations.[7] Using milder reaction conditions may help to suppress these side reactions. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Removal of Catalyst Residues | After the reaction is complete, quench the reaction mixture by carefully adding it to ice-water. The Lewis acid will be hydrolyzed and can be removed by aqueous extraction. |
| Separation of Isomers | If significant amounts of the ortho-isomer are formed, separation by column chromatography or recrystallization may be necessary. |
| High-Boiling Byproducts | Vacuum distillation can be an effective method for purifying the final product and removing high-boiling impurities. |
Experimental Protocols
Protocol 1: Direct Friedel-Crafts Alkylation
This protocol is a general guideline for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) via a one-pot Friedel-Crafts reaction.
Materials:
-
Fluorobenzene (anhydrous)
-
Benzotrichloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous, as solvent)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask, followed by the slow addition of benzotrichloride (1 equivalent) via the dropping funnel while maintaining the temperature at 0-5 °C with an ice bath.
-
After the addition is complete, add fluorobenzene (2.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Value |
| Reactant Molar Ratio (Fluorobenzene:Benzotrichloride:AlCl₃) | 2.2 : 1.0 : 1.1 |
| Temperature | 0-25 °C |
| Reaction Time | 2-4 hours |
| Solvent | Anhydrous Dichloromethane |
Visualizations
Synthesis Pathway
Caption: Proposed reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 4. mt.com [mt.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
purification challenges of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The information is designed to address common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and what are its common applications?
A1: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a triarylmethane derivative. Triarylmethane compounds are used as intermediates in the synthesis of dyes, pharmaceuticals, and functional materials.[1][2] This specific molecule, with its chloro and fluoro substitutions, is a building block in organic synthesis.
Q2: What are the most likely impurities I will encounter when synthesizing or handling this compound?
A2: Given that a common synthetic route for triarylmethanes is the Friedel-Crafts reaction, you can expect several types of impurities:
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Unreacted Starting Materials: Residual fluorobenzene and benzoyl chloride (or a related phenylmethyl precursor).
-
Over-alkylation/Acylation Products: Species where additional substitutions have occurred on the phenyl rings. Friedel-Crafts alkylations are known to be prone to polyalkylation because the product is more reactive than the starting material.[3]
-
Isomeric Byproducts: Impurities arising from substitution at ortho or meta positions on the fluorobenzene rings, instead of the desired para position.
-
Hydrolysis Product: The corresponding alcohol, 4,4'-(Hydroxy(phenyl)methylene)bis(fluorobenzene), can form if the compound is exposed to moisture. Triarylmethyl chlorides can be susceptible to hydrolysis.
-
Solvent and Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) and reaction solvents.
Q3: What analytical techniques are recommended for assessing the purity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is suitable for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the chemical structure of the desired product and identifying major impurities. ¹⁹F NMR can be particularly useful for analyzing fluorinated compounds.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude product mixture before undertaking large-scale purification.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. Success depends heavily on selecting the appropriate solvent system.
Problem: The compound fails to crystallize.
-
Possible Cause: The solvent is too non-polar or too polar, leading to very high solubility even at low temperatures. The concentration of the compound may also be too low.
-
Solution:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, methanol). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Use a Co-solvent (Anti-solvent): If the compound is highly soluble in one solvent, dissolve it in a minimal amount of that hot solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.
-
Solution:
-
Change Solvent: Select a solvent with a lower boiling point.
-
Reduce Concentration: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly.
-
Modify Solvent System: Use a solvent mixture to adjust the polarity and solubility characteristics.
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not effectively discriminate between the product and a key impurity.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of a more ordered crystal lattice.
-
Second Recrystallization: Perform another recrystallization, potentially using a different solvent system.
-
Wash Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Problem: Poor separation of the target compound from impurities.
-
Possible Cause: The eluent (solvent system) has the wrong polarity. The stationary phase (e.g., silica gel) is not appropriate.
-
Solution:
-
Optimize Eluent with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then the target compound, followed by more polar impurities.
-
Consider a Different Stationary Phase: If separation on silica gel is poor, consider using alumina or a reverse-phase (e.g., C18) stationary phase.
-
Problem: The compound does not elute from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is irreversibly adsorbing to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.
-
Check for Compound Stability: The compound might be degrading on the acidic silica gel. You can test for this by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if new spots appear. If degradation is an issue, consider using a deactivated stationary phase (e.g., neutral alumina).
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |
| Elution | Isocratic or gradient elution (e.g., starting with 70:30 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approx. 1 mg/mL. |
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram to determine the peak area of the main component and any impurities. Purity can be calculated based on the relative peak areas.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying the crude product.
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures |
| Sample Loading | Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. |
Procedure:
-
TLC Optimization: Determine the optimal eluent system using TLC as described in the troubleshooting guide.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent if a gradient is required.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki Coupling of Trimethylammonium Salts and Arylboronic Acids [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The following information is designed to assist in identifying and resolving common issues encountered during this synthetic procedure, with a focus on the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
The synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is typically achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of benzotrichloride with two equivalents of fluorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Q2: What are the most common side products in this synthesis?
The primary side products are isomers of the desired 4,4'-substituted product. Due to the ortho- and para-directing nature of the fluorine substituent on the benzene ring, electrophilic substitution can also occur at the ortho position. This leads to the formation of:
-
2,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (ortho,para'-isomer)
-
2,2'-(Chloro(phenyl)methylene)bis(fluorobenzene) (ortho,ortho'-isomer)
Other potential impurities can arise from incomplete reaction or over-reaction, leading to:
-
(Chlorophenyl)methyl-monofluorinated biphenyl isomers
-
Polychlorinated biphenyl derivatives
Q3: How can the formation of isomeric side products be minimized?
The formation of ortho-substituted isomers is a common challenge in Friedel-Crafts reactions with substituted benzenes. To favor the formation of the desired para,para'-isomer, consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable para-product, as the activation energy for substitution at the sterically hindered ortho position is higher.
-
Choice of Catalyst: The nature and amount of the Lewis acid catalyst can influence isomer distribution. Experimenting with milder Lewis acids or optimizing the catalyst loading may improve para-selectivity.
-
Solvent: The choice of solvent can affect the reaction rate and selectivity. Non-polar solvents are often preferred for Friedel-Crafts reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
| Problem | Potential Cause | Recommended Solutions |
| Low Yield of the Desired Product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Catalyst Deactivation: The Lewis acid catalyst is sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents. | |
| Suboptimal Stoichiometry: Incorrect ratio of reactants and catalyst. | Carefully control the stoichiometry of benzotrichloride, fluorobenzene, and the Lewis acid catalyst. An excess of fluorobenzene is often used to drive the reaction to completion. | |
| High Percentage of Isomeric Impurities | High Reaction Temperature: Favors the formation of the ortho-isomers. | Maintain a low and controlled reaction temperature, for example, by using an ice bath during the initial addition of reagents. |
| Excessively Active Catalyst: A highly reactive catalyst can lead to reduced selectivity. | Consider using a milder Lewis acid catalyst or reducing the amount of the catalyst. | |
| Formation of Dark-Colored, Tarry By-products | High Reaction Temperature or Prolonged Reaction Time: Can lead to polymerization and decomposition. | Carefully control the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. |
| Impure Starting Materials: Impurities in the reactants or solvents can lead to side reactions. | Use purified reagents and anhydrous solvents. | |
| Difficulty in Product Purification | Similar Physical Properties of Isomers: The boiling points and polarities of the desired product and its isomers can be very similar. | Fractional distillation under reduced pressure may be effective. For challenging separations, preparative chromatography (e.g., column chromatography on silica gel) may be necessary. Recrystallization from a suitable solvent system can also be attempted to isolate the pure 4,4'-isomer. |
Data Presentation
The following table summarizes the expected products in the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Please note that the exact percentages can vary significantly based on the specific reaction conditions.
| Compound | Structure | Typical Molar Ratio (%) | Notes |
| 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | C₁₉H₁₃ClF₂ | 70 - 90 | Desired product. |
| 2,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | C₁₉H₁₃ClF₂ | 5 - 20 | Main isomeric side product. |
| 2,2'-(Chloro(phenyl)methylene)bis(fluorobenzene) | C₁₉H₁₃ClF₂ | 1 - 5 | Minor isomeric side product. |
| Other Impurities | - | < 5 | Includes starting materials, monochloro derivatives, and polychlorinated by-products. |
Experimental Protocols
Key Experiment: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) via Friedel-Crafts Alkylation
Materials:
-
Benzotrichloride (1 equivalent)
-
Fluorobenzene (2.2 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of benzotrichloride and fluorobenzene in anhydrous dichloromethane.
-
Add the solution from the dropping funnel dropwise to the cooled AlCl₃ suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis and purification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: Logical relationship of product formation in the Friedel-Crafts reaction.
Technical Support Center: Optimizing Reaction Conditions for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via a two-step process: Friedel-Crafts acylation of fluorobenzene with benzoyl chloride to form 4,4'-difluorobenzophenone, followed by reduction to the corresponding diphenylmethanol and subsequent chlorination.
Issue 1: Low or No Yield of 4,4'-Difluorobenzophenone (Acylation Step)
-
Q: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the likely causes?
A: Several factors can contribute to poor outcomes in Friedel-Crafts acylation:
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.[1] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[2]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][3] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.
-
Deactivated Aromatic Ring: While fluorobenzene is generally suitable for Friedel-Crafts reactions, the presence of strongly electron-withdrawing impurities can hinder the reaction.[1][4]
-
Improper Reaction Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. The reaction should be carefully monitored and the temperature controlled.
-
Issue 2: Formation of Multiple Products (Isomers) in the Acylation Step
-
Q: I am observing the formation of isomeric byproducts along with the desired para-substituted product. How can I improve the regioselectivity?
A: The formation of ortho- and meta-isomers is a common challenge.
-
Steric Hindrance: While the fluorine atom is an ortho, para-director, the para position is sterically less hindered, which generally favors the formation of the 4,4'-disubstituted product.[5]
-
Reaction Conditions: Temperature and the choice of catalyst can affect the isomer distribution. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[2] Experimenting with milder Lewis acids might also improve selectivity.
-
Issue 3: Difficulties in the Chlorination Step
-
Q: The conversion of the intermediate alcohol (4,4'-difluorobenzhydrol) to the final chlorinated product is inefficient. What are the potential issues?
A: The chlorination of triarylmethanols can be challenging.
-
Incomplete Reaction: The choice of chlorinating agent (e.g., thionyl chloride, hydrogen chloride) and reaction conditions are critical. Ensure the reaction goes to completion by monitoring with techniques like TLC.
-
Side Reactions: Over-chlorination or degradation of the product can occur under harsh conditions. Careful control of temperature and reaction time is essential.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic route for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A1: A common route involves a Friedel-Crafts acylation of fluorobenzene with benzoyl chloride to yield 4,4'-difluorobenzophenone. This ketone is then reduced to the corresponding alcohol, 4,4'-difluorobenzhydrol, which is subsequently chlorinated to give the final product.
-
Q2: What are the most common byproducts in the Friedel-Crafts acylation of fluorobenzene?
A2: The primary byproduct is typically the ortho-substituted isomer.[5] Diacylation products can also form, although this is less common as the first acyl group deactivates the ring towards further substitution.[5]
-
Q3: How can I minimize byproduct formation in the acylation step?
A3: To minimize byproducts, you can:
-
Q4: What purification methods are suitable for the final product?
A4: The crude product can be purified by recrystallization or column chromatography.[1] Trituration with a suitable solvent can also be effective in removing soluble impurities.[6]
Data Presentation
Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | para-Selectivity (%) | Yield (%) |
| La(OTf)₃ and TfOH | Benzoyl chloride | None (Solvent-free) | 140 | 4 | 99 | 87 |
| AlCl₃ | Benzoyl chloride | Dichloromethane | Reflux | 2 | >95 | ~90 |
| Immobilized Scandium Catalyst | Benzoyl chloride | Not Specified | Microwave | Not Specified | Not Specified | 93 |
Data compiled from publicly available research.[7][8] Conditions may vary based on specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Difluorobenzophenone (Friedel-Crafts Acylation)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or an inert gas line).
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the flask, followed by a suitable anhydrous solvent (e.g., dichloromethane).
-
Reactant Addition: Cool the suspension in an ice bath. A solution of benzoyl chloride (1.0 eq.) and fluorobenzene (2.2 eq.) in the same anhydrous solvent is then added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
-
Reduction: The 4,4'-difluorobenzophenone from Protocol 1 is reduced to the corresponding alcohol, (4-fluorophenyl)(phenyl)methanol, using a suitable reducing agent like sodium borohydride in an appropriate solvent (e.g., methanol or ethanol).
-
Chlorination: The resulting alcohol is then chlorinated. A common method is to dissolve the alcohol in a non-polar solvent and react it with a chlorinating agent such as thionyl chloride (SOCl₂) or by bubbling dry hydrogen chloride gas through the solution.
-
Purification: After the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure. The crude 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) can then be purified by methods such as recrystallization from a suitable solvent (e.g., hexane).
Visualizations
Caption: Synthetic workflow for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: Troubleshooting workflow for low product yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Degradation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work on the degradation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
1. Microbial Degradation Experiments
| Problem | Possible Causes | Solutions |
| No observable degradation of the parent compound. | The selected microbial culture may lack the necessary enzymes. | - Use a microbial consortium from a contaminated site, as they often have a broader range of catabolic capabilities. - Consider using a well-known degrader strain for halogenated aromatic compounds, such as Pseudomonas or Rhodococcus species. |
| The compound is toxic to the microorganisms at the tested concentration. | - Perform a toxicity assay to determine the inhibitory concentration. - Start with a lower concentration of the target compound. | |
| The compound has low bioavailability due to its hydrophobicity. | - Add a non-toxic surfactant to increase the solubility of the compound. - Use a co-solvent system, but be mindful of its potential effects on microbial activity.[1] | |
| Sub-optimal culture conditions (pH, temperature, nutrients). | - Optimize culture conditions based on the requirements of the specific microbial strain(s). - Ensure the growth medium contains all necessary nutrients. | |
| Inconsistent degradation rates between replicates. | Inhomogeneous distribution of the hydrophobic compound in the aqueous medium. | - Ensure vigorous and consistent mixing of the cultures. - Use a carrier solvent (e.g., a small amount of DMSO) to aid in the initial dispersion of the compound. |
| Variability in the inoculum size or activity. | - Standardize the inoculum preparation procedure, ensuring the same cell density and growth phase are used for each experiment. | |
| Difficulty in distinguishing between biotic and abiotic degradation. | The compound may be susceptible to abiotic degradation (e.g., hydrolysis, photolysis) under the experimental conditions.[2][3][4] | - Set up sterile control experiments containing the compound and medium but no microorganisms. - Set up abiotic control experiments without light exposure to assess hydrolysis. |
2. Analytical Methods (GC-MS/HPLC)
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) in chromatograms. | Active sites in the GC inlet liner or column interacting with polar metabolites. | - Use a deactivated inlet liner. - Derivatize polar metabolites to make them more volatile and less prone to interaction. |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| Low sensitivity or no detection of expected metabolites. | Metabolites may be present at very low concentrations. | - Optimize sample extraction and concentration steps. - Use a more sensitive detector or a different ionization technique in MS. |
| Inefficient extraction of metabolites from the sample matrix. | - Test different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction). | |
| Difficulty in identifying unknown metabolite peaks. | Lack of reference standards for potential degradation products. | - Utilize high-resolution mass spectrometry (HR-MS) to obtain accurate mass measurements and predict elemental compositions. - Interpret mass fragmentation patterns to deduce the structure of the metabolite.[5] - Compare fragmentation patterns to those of the parent compound. |
| Complex sample matrix interfering with analysis. | - Employ cleanup steps in your sample preparation to remove interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A1: While the exact pathway is unconfirmed, based on related compounds, the initial attack is likely to be enzymatic. One possibility is the oxidation of one of the aromatic rings by a dioxygenase enzyme, which is a common initial step in the degradation of aromatic compounds.[6][7][8] Another potential initial step is the hydrolytic dehalogenation of the chlorine atom.[7][9][10]
Q2: How can I enhance the bioavailability of this hydrophobic compound for microbial degradation studies?
A2: Due to its low water solubility, enhancing the bioavailability of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is crucial. This can be achieved by adding surfactants to the culture medium to increase its solubility or by using a co-solvent. It is important to select a surfactant or co-solvent that is not toxic to the microorganisms and is not utilized as a preferential carbon source.[1]
Q3: What are the expected major abiotic degradation pathways for this compound?
A3: Abiotic degradation can occur through photolysis (degradation by light) and hydrolysis (reaction with water).[2][3][4] Given the presence of halogen-carbon bonds and aromatic rings, photolysis in aqueous solutions could be a significant abiotic degradation pathway.[11] Hydrolysis of the chloro-substituted carbon may also occur, although likely at a slower rate.
Q4: How can I differentiate between metabolites from the fluorinated and chlorinated phenyl rings?
A4: Mass spectrometry is a powerful tool for this. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for fragments containing the chlorinated phenyl ring. Fragments containing the fluorophenyl ring will not exhibit this pattern.
Q5: What are some common mass fragmentation patterns to look for when identifying metabolites?
A5: For aromatic compounds, a prominent molecular ion peak is often observed.[12][13][14] Look for fragment ions corresponding to the loss of halogen atoms (Cl or F) or the entire halophenyl groups. Cleavage at the central methylene bridge is also a likely fragmentation point. The tropylium ion (m/z 91) is a common fragment for alkyl-substituted benzene rings.[13]
Experimental Protocols
1. Microbial Degradation Assay for a Hydrophobic Compound
This protocol provides a general framework for assessing the microbial degradation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
-
Materials:
-
Microbial culture (pure or mixed)
-
Minimal salts medium (MSM) appropriate for the selected culture
-
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) stock solution in a water-miscible solvent (e.g., DMSO)
-
Sterile flasks or vials
-
Incubator shaker
-
-
Procedure:
-
Prepare a sterile minimal salts medium.
-
Inoculate the medium with the microbial culture to a desired optical density.
-
Add the 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) stock solution to the culture to achieve the final desired concentration. Ensure the solvent concentration is minimal and non-toxic.
-
Set up sterile controls (medium and compound, no inoculum) and abiotic controls (if testing for photolysis, incubate some sterile controls in the dark).
-
Incubate the flasks on a shaker at the optimal temperature and agitation speed for the culture.
-
Collect samples at regular time intervals for analysis.
-
Extract the parent compound and its metabolites from the samples for analysis by GC-MS or HPLC.
-
2. Sample Extraction for GC-MS Analysis of Metabolites
This protocol is for the extraction of the parent compound and its non-polar metabolites from an aqueous culture.
-
Materials:
-
Aqueous culture sample
-
Extraction solvent (e.g., ethyl acetate, hexane, or a mixture)
-
Sodium chloride (to prevent emulsions)
-
Anhydrous sodium sulfate (to dry the organic extract)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
-
Procedure:
-
To a known volume of the aqueous sample, add an equal volume of the extraction solvent.
-
Add a small amount of sodium chloride to aid in phase separation.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of the extraction solvent and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS analysis. If necessary, a derivatization step can be performed to improve the volatility and chromatographic behavior of polar metabolites.
-
Visualizations
Caption: Hypothetical degradation pathways of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: General experimental workflow for studying microbial degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Explain the Difference between Biotic and Abiotic Degradation of Pollutants → Learn [pollution.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel enzymic hydrolytic dehalogenation of a chlorinated aromatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
Q1: What are the common causes of peak tailing for a neutral compound like 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in reversed-phase HPLC?
Peak tailing for neutral compounds in reversed-phase HPLC, where the peak asymmetry factor (As) is greater than 1.2, is often attributed to a combination of chemical and physical factors within the chromatographic system.[1]
Chemical Causes:
-
Secondary Interactions with Silanol Groups: Even though the target analyte is neutral, it can still exhibit polar interactions with residual silanol groups (Si-OH) on the silica-based stationary phase. These interactions introduce a secondary, undesirable retention mechanism that can lead to peak tailing.[1][2]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column can act as active sites, leading to unwanted interactions with the analyte and contributing to peak distortion.
Physical and Instrumental Causes:
-
Column Void or Channeling: A void at the column inlet or channels within the packing bed can cause the sample to travel through different path lengths, resulting in a broadened and tailing peak.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.
-
Column Contamination: Accumulation of strongly retained sample components or impurities from the mobile phase on the column can create active sites that cause tailing.
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Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to distorted peak shapes.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol aims to minimize secondary interactions with silanol groups by optimizing the mobile phase pH. While 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is neutral, altering the pH can suppress the ionization of residual silanols on the stationary phase.
Methodology:
-
Preparation of Mobile Phases:
-
Prepare three different aqueous mobile phase components (Mobile Phase A) containing a suitable buffer (e.g., 20 mM phosphate or acetate buffer).
-
Adjust the pH of these aqueous phases to 3.0, 5.0, and 7.0 using phosphoric acid or a suitable base.
-
The organic mobile phase (Mobile Phase B) will typically be acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Gradient: A typical gradient might be from 60% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a standard solution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
-
Detection: UV at an appropriate wavelength.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition using the pH 7.0 buffer for at least 15 column volumes.
-
Inject the sample and record the chromatogram.
-
Calculate the peak asymmetry factor (As).
-
Repeat the equilibration and injection with the pH 5.0 and pH 3.0 mobile phases.
-
-
Evaluation:
Protocol 2: Evaluation of Buffer Concentration
This protocol investigates the effect of buffer concentration on peak shape. Higher buffer concentrations can sometimes mask residual silanol activity.
Methodology:
-
Preparation of Mobile Phases:
-
Based on the results of Protocol 1, select the optimal pH (e.g., pH 3.0).
-
Prepare two batches of the aqueous mobile phase (Mobile Phase A) at the chosen pH, one with a buffer concentration of 10 mM and another with 50 mM.
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as in Protocol 1.
-
-
Procedure:
-
Equilibrate the column with the mobile phase containing the 10 mM buffer.
-
Inject the sample and record the chromatogram, calculating the peak asymmetry factor.
-
Repeat the process with the 50 mM buffer.
-
-
Evaluation:
-
Determine if an increased buffer concentration improves peak symmetry.
-
Quantitative Data Summary
The following table provides hypothetical yet representative data on how mobile phase parameters can influence the peak asymmetry factor (As) for a neutral aromatic compound.
| Parameter | Condition | Peak Asymmetry Factor (As) | Observations |
| Mobile Phase pH | pH 7.0 | 1.8 | Significant tailing observed. |
| pH 5.0 | 1.5 | Tailing is reduced but still present. | |
| pH 3.0 | 1.2 | Symmetrical peak shape achieved. | |
| Buffer Concentration | 10 mM (at pH 3.0) | 1.3 | Minor tailing is noticeable. |
| (at optimal pH) | 50 mM (at pH 3.0) | 1.1 | Improved peak symmetry. |
Mechanism of Silanol Interaction
The diagram below illustrates how secondary interactions between an analyte and residual silanol groups on the HPLC stationary phase can lead to peak tailing.
Caption: Secondary interaction mechanism leading to peak tailing.
Frequently Asked Questions (FAQs)
Q2: I've tried adjusting the mobile phase pH, but I still see some peak tailing. What should I try next?
If pH optimization is insufficient, consider the following:
-
Use a Mobile Phase Additive: For neutral or acidic compounds, sometimes a small amount of a competitive agent can help. However, for a neutral compound like the one , this is less likely to be effective than for basic analytes where additives like triethylamine are used.
-
Increase Buffer Concentration: As outlined in Protocol 2, a higher buffer concentration can sometimes improve peak shape.
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter interactions with the stationary phase.
-
Lower the Column Temperature: A slight decrease in column temperature can sometimes improve peak shape, although it may also increase retention times.
Q3: Could my column be the problem? When should I consider replacing it?
Yes, the column is a very common source of peak shape problems. Consider replacing your column if:
-
The column is old or has been used extensively: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions.
-
You observe a sudden change in peak shape: If a previously well-performing column suddenly starts producing tailing peaks, it may be contaminated or have developed a void.
-
Flushing the column does not resolve the issue: A thorough column wash with a strong solvent should remove most contaminants. If this doesn't improve the peak shape, the column may be irreversibly damaged.
-
You are using an older "Type A" silica column: Modern "Type B" silica columns are of higher purity and have fewer active silanol sites, making them less prone to causing peak tailing. If you are using an older column, upgrading to a newer generation column can significantly improve peak shape.
Q4: Can my sample preparation affect peak tailing?
Absolutely. Improper sample preparation can lead to a number of issues:
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.
-
Sample Overload: As mentioned earlier, injecting too high a concentration of your analyte can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Particulates in the Sample: Unfiltered samples can introduce particulate matter that can block the column frit, leading to peak distortion and increased backpressure. Always filter your samples before injection.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
References
stability issues of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS No: 27064-94-4). This guide addresses potential stability issues and offers troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A1: The primary stability concern is its susceptibility to hydrolysis. As a diarylmethyl halide, the benzylic chloride is prone to nucleophilic substitution, particularly by water, leading to the formation of the corresponding alcohol, 4,4'-bis(fluorophenyl)methanol. This reaction is catalyzed by moisture and can be accelerated by polar protic solvents, and acidic or basic conditions.
Q2: What are the recommended storage conditions for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A2: To minimize degradation, the compound should be stored in a tightly sealed container, in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to exclude moisture and oxygen.
Q3: What are the signs of degradation?
A3: Degradation may not always be visually apparent. However, the presence of a white precipitate, which could be the hydrolysis product 4,4'-bis(fluorophenyl)methanol, may indicate degradation. For accurate assessment, analytical techniques such as HPLC, GC-MS, or NMR are recommended to check the purity of the material.
Q4: How does the presence of fluorine atoms affect the stability of the molecule?
A4: The strong carbon-fluorine bonds generally enhance the thermal stability of the fluorophenyl rings. However, the key point of instability is the benzylic chloride. The electron-withdrawing nature of the fluorine atoms can influence the stability of the carbocation intermediate formed during SN1-type hydrolysis, thereby affecting the hydrolysis rate.
Q5: Is 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) sensitive to light?
A5: While specific photostability data for this compound is limited, compounds with similar structures can be light-sensitive. It is advisable to protect the compound from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause Related to Instability | Recommended Solution |
| Inconsistent reaction yields or kinetics | Degradation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) due to hydrolysis. | - Ensure the use of anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Check the purity of the starting material using HPLC or NMR before use. |
| Appearance of an unexpected, less soluble byproduct | Formation of the hydrolysis product, 4,4'-bis(fluorophenyl)methanol. | - Confirm the identity of the byproduct using techniques like NMR or Mass Spectrometry. - If hydrolysis is confirmed, rigorously dry all solvents and reagents and work under inert conditions. |
| Loss of starting material during workup | Hydrolysis of the compound during aqueous workup steps. | - Minimize contact time with aqueous phases. - Use neutral or slightly acidic water for washing, if necessary. - Promptly extract the product into a non-polar organic solvent and dry the organic layer thoroughly. |
| Variable results in biological assays | The active compound has degraded, or the degradation product is interfering with the assay. | - Prepare stock solutions fresh from high-purity material. - Store stock solutions in an anhydrous aprotic solvent at low temperature and protected from light. - Periodically check the purity of stock solutions. |
Stability Data Summary
| Condition | Expected Stability | Primary Degradation Pathway | Likely Degradation Product(s) |
| Aqueous Solutions (neutral pH) | Low | Hydrolysis | 4,4'-bis(fluorophenyl)methanol |
| Aqueous Solutions (acidic pH) | Very Low | Acid-catalyzed hydrolysis | 4,4'-bis(fluorophenyl)methanol |
| Aqueous Solutions (basic pH) | Very Low | Base-catalyzed hydrolysis | 4,4'-bis(fluorophenyl)methanol |
| Polar Protic Solvents (e.g., alcohols) | Low to Moderate | Solvolysis | Corresponding ethers or alcohols |
| Aprotic Solvents (e.g., DCM, THF, Hexane) | High (if anhydrous) | Minimal | - |
| Elevated Temperature | Moderate (in the absence of moisture) | Thermal Decomposition | Complex mixture of products |
| Exposure to Light | Moderate to Low | Photodegradation | Potential for radical formation and subsequent reactions |
Experimental Protocols
Stability-Indicating HPLC Method
This method can be used to assess the purity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and to detect the presence of its primary hydrolysis product.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Start with 50:50 acetonitrile:water.
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Ramp to 95:5 acetonitrile:water over 15 minutes.
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Hold at 95:5 for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 225 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
¹H NMR for Identification of Hydrolysis Product
The primary degradation product, 4,4'-bis(fluorophenyl)methanol, can be identified by ¹H NMR spectroscopy.
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Solvent: CDCl₃.
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Expected Chemical Shifts (δ, ppm) for 4,4'-bis(fluorophenyl)methanol:
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~7.3 (m, 4H, Ar-H)
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~7.0 (m, 4H, Ar-H)
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~5.8 (s, 1H, CH-OH)
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~2.2 (br s, 1H, OH)
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Procedure: Dissolve the sample in CDCl₃ and acquire the spectrum. The appearance of the characteristic singlet for the CH-OH proton around 5.8 ppm is a strong indicator of hydrolysis.
Visualizations
Caption: Proposed SN1 hydrolysis pathway for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: A typical experimental workflow for assessing the stability of the compound.
Caption: A logical flowchart for troubleshooting experimental issues.
Technical Support Center: Purification of Crude 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The following sections address common issues encountered during the purification of this compound from crude reaction mixtures, particularly after synthesis via Friedel-Crafts reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) synthesized via Friedel-Crafts reaction?
A1: Common impurities include unreacted starting materials such as fluorobenzene and the phenylchlorocarbene precursor, mono-substituted byproducts like 1-chloro-1-(4-fluorophenyl)phenylmethane, and potentially over-alkylated or rearranged isomers. The presence of residual acid catalyst (e.g., AlCl₃) can also lead to degradation or discoloration.
Q2: My purified product is an off-white or yellowish solid, not the expected white crystalline material. What could be the cause?
A2: A yellowish tint often indicates the presence of colored impurities or degradation products. This can be caused by residual acid from the synthesis or oxidation of impurities. To address this, you can try washing the crude product with a dilute sodium bicarbonate solution before purification, or treating a solution of the product with activated charcoal during recrystallization.
Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of a "good" solvent (one in which the compound is more soluble) to reduce saturation, and allowing it to cool more slowly. Using a different solvent system with a lower boiling point is also a good option.
Q4: I am having difficulty separating the product from a close-running impurity by column chromatography. What can I do to improve separation?
A4: To improve separation of closely eluting compounds, you can try using a less polar eluent system to increase the retention time on the column, allowing for better resolution. Employing a gradient elution, where the polarity of the eluent is gradually increased, can also be effective. If using silica gel, ensure it is not acidic, as this can cause degradation of acid-sensitive compounds; you can use deactivated silica gel if needed. Finally, reducing the amount of crude material loaded onto the column can significantly improve separation.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Using too much solvent. - Premature crystallization during hot filtration. - Insufficient cooling. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat the filtration apparatus. - Allow adequate time for cooling and consider using an ice bath. |
| Poor Purity | - Cooling the solution too quickly, trapping impurities. - Inadequate washing of the collected crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the crystals with a small amount of cold, fresh solvent. |
| No Crystal Formation | - Solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent (one in which the compound is less soluble) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate eluent polarity. - Column overloading. - Cracking of the stationary phase. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try a less polar solvent mixture. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly and not allowed to run dry. |
| Product Degradation on Column | - The stationary phase (e.g., silica gel) is too acidic. | - Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). - Consider using a different stationary phase like alumina. |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is too high or too low. | - Adjust the solvent ratio. For faster elution, increase the polarity of the eluent. For slower elution, decrease the polarity. |
Data Presentation
The following table summarizes representative data for the purification of crude 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The initial purity of the crude product after a typical Friedel-Crafts synthesis is often in the range of 85-90%.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Single Solvent Recrystallization (Ethanol) | ~88% | >98.5% | 75-85% |
| Mixed Solvent Recrystallization (Hexane/Ethyl Acetate) | ~88% | >99.0% | 80-90% |
| Silica Gel Column Chromatography | ~88% | >99.5% | 60-75% |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
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Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in a minimal amount of hot ethyl acetate.
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Saturation: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold hexane.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
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Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane and gradually increasing to a 95:5 hexane:ethyl acetate mixture).
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Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Visualizations
Caption: Comparative workflow for the purification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Scaling Up the Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), particularly when scaling up the reaction from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) at a laboratory scale?
A1: A widely employed two-step synthetic route is the preferred method. The first step involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce bis(4-fluorophenyl)phenylmethanol. The subsequent step is the chlorination of this tertiary alcohol intermediate using a reagent like thionyl chloride (SOCl₂) to yield the final product, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation step?
A2: Scaling up the Friedel-Crafts acylation presents several challenges. These include:
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Exothermic Reaction Control: The reaction is highly exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality. In a pilot plant, efficient heat exchange systems are necessary.
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Reagent Addition: The controlled addition of the Lewis acid catalyst and benzoyl chloride is critical to manage the reaction rate and temperature.
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Mixing and Mass Transfer: Ensuring homogenous mixing in a larger reactor volume is essential for consistent reaction progress and to avoid localized overheating.
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Work-up and Quenching: The quenching of the reaction mixture with water is also highly exothermic and requires careful control to prevent splashing and ensure the safe decomposition of the catalyst complex.
Q3: What are the common side products in the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A3: During the Friedel-Crafts acylation step, potential side products include ortho-substituted isomers and poly-acylated products. In the chlorination step, incomplete conversion can leave unreacted bis(4-fluorophenyl)phenylmethanol. Additionally, elimination reactions can lead to the formation of alkene impurities, especially if the temperature is not well-controlled.
Q4: How can the purity of the final product be improved at a pilot plant scale?
A4: To enhance the purity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) at a larger scale, several purification techniques can be employed. Recrystallization from a suitable solvent system is a common and effective method. Column chromatography, while feasible at the lab scale, may be less practical for large quantities. Distillation under reduced pressure can also be used if the product is thermally stable. It is also crucial to minimize the formation of impurities during the reaction by carefully controlling the process parameters.
Q5: What safety precautions should be taken when working with thionyl chloride at a pilot plant scale?
A5: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release harmful gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). When handling thionyl chloride in a pilot plant, it is imperative to use a closed system with a robust scrubbing system to neutralize these off-gases. Personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face respirators, is mandatory. The reaction should be conducted in a well-ventilated area, and emergency preparedness for spills is essential.
Troubleshooting Guides
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the aluminum chloride is fresh and has not been exposed to moisture. Use a fresh, unopened container for the pilot-plant run. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using in-process controls (e.g., HPLC, GC). If the reaction stalls, consider a slight increase in temperature or extending the reaction time. |
| Poor Mixing | Verify that the agitator speed and design are adequate for the reactor volume to ensure proper mixing of the reactants and catalyst. |
| Loss during Work-up | Optimize the extraction and washing procedures to minimize product loss in the aqueous phase. Ensure proper phase separation. |
Issue 2: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Ortho-Isomer Formation | Maintain a low reaction temperature during the Friedel-Crafts acylation to favor the formation of the para-isomer. |
| Incomplete Chlorination | Use a slight excess of thionyl chloride and ensure sufficient reaction time. Monitor the disappearance of the alcohol intermediate. |
| Formation of Elimination Byproducts | Keep the temperature of the chlorination reaction low and avoid prolonged heating. |
| Hydrolysis of the Product | Ensure all equipment is dry and use anhydrous solvents to prevent the hydrolysis of the final product back to the alcohol. |
Issue 3: Difficulties in Isolating the Product
| Possible Cause | Suggested Solution |
| Oily Product Instead of Solid | The product may be impure. Attempt to purify a small sample by chromatography to see if a solid can be obtained. Optimize the recrystallization solvent and conditions. |
| Emulsion Formation during Work-up | Add a small amount of brine to the aqueous layer to help break the emulsion. Allow for a longer separation time. |
| Product is Too Soluble in the Recrystallization Solvent | Experiment with different solvent systems or anti-solvents to induce crystallization. Cooling the solution to a lower temperature may also be effective. |
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of bis(4-fluorophenyl)phenylmethanol (Lab vs. Pilot Plant)
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Fluorobenzene | 2.5 equivalents | 2.5 equivalents |
| Benzoyl Chloride | 1.0 equivalent | 1.0 equivalent |
| Aluminum Chloride | 1.2 equivalents | 1.2 equivalents |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity (crude) | >90% | >88% |
Table 2: Representative Reaction Parameters for the Chlorination of bis(4-fluorophenyl)phenylmethanol (Lab vs. Pilot Plant)
| Parameter | Laboratory Scale (85 g) | Pilot Plant Scale (8.5 kg) |
| bis(4-fluorophenyl)phenylmethanol | 1.0 equivalent | 1.0 equivalent |
| Thionyl Chloride | 1.5 equivalents | 1.5 equivalents |
| Solvent | Toluene | Toluene |
| Reaction Temperature | 20-25 °C | 20-25 °C |
| Reaction Time | 2-3 hours | 3-4 hours |
| Typical Yield | 90-98% | 88-95% |
| Typical Purity (crude) | >95% | >93% |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of bis(4-fluorophenyl)phenylmethanol
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To a dry 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aluminum chloride (1.2 eq).
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Cool the flask to 0 °C in an ice bath.
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Add dichloromethane (DCM) as the solvent.
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Slowly add a solution of benzoyl chloride (1.0 eq) and fluorobenzene (2.5 eq) in DCM from the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for an additional 4-6 hours.
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Laboratory-Scale Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
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To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add bis(4-fluorophenyl)phenylmethanol (1.0 eq) and an anhydrous solvent such as toluene.
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Slowly add thionyl chloride (1.5 eq) from the dropping funnel at room temperature.
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Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
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Monitor the reaction completion by TLC or HPLC.
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Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent like dichloromethane and wash with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Caption: Synthetic pathway for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: Workflow for scaling up the synthesis from lab to pilot plant.
Caption: Troubleshooting decision tree for synthesis issues.
managing exothermic reactions in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The primary focus of this resource is to address the critical aspect of managing exothermic reactions, a common challenge in the Friedel-Crafts methodology typically employed for this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with an emphasis on controlling the reaction exotherm.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. The rate of addition of the acylating or alkylating agent is too rapid.[1][2] 2. Inadequate cooling or inefficient stirring.[1] 3. Poor quality or moisture-exposed Lewis acid catalyst (e.g., AlCl₃).[1][3] 4. Incorrect stoichiometry of reactants.[1][4] | 1. Immediately cease the addition of the electrophile.[1] 2. Enhance the efficiency of the cooling bath (e.g., by adding dry ice to an acetone bath).[1] 3. Ensure vigorous stirring to improve heat dissipation.[1] 4. For future experiments, decrease the addition rate and maintain a lower reaction temperature.[1] 5. Prepare an emergency quenching bath of cold, dilute acid or a large volume of an appropriate inert solvent.[1] |
| Low Product Yield | 1. Incomplete reaction due to excessively low temperatures or insufficient reaction time.[3] 2. Deactivation of the Lewis acid catalyst by moisture.[3] 3. Sub-optimal molar ratio of reactants.[4] 4. Formation of stable complexes between the product and the catalyst.[3] | 1. Empirically determine the optimal reaction temperature and time for your specific setup.[4] 2. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Use a stoichiometric amount or a slight excess of the acylating/alkylating agent.[4] 4. In some Friedel-Crafts acylations, more than a stoichiometric amount of the catalyst may be necessary.[3] |
| Formation of Ortho Isomer and Other Side Products | 1. Elevated reaction temperatures can reduce para selectivity by overcoming steric hindrance at the ortho position.[4] 2. The choice of Lewis acid catalyst can influence regioselectivity.[4] 3. Polyalkylation/polyacylation due to harsh reaction conditions.[4] | 1. Maintain a lower and precisely controlled reaction temperature.[4] 2. Experiment with different Lewis acid catalysts; milder catalysts may improve selectivity.[4] 3. Use a minimal excess of the electrophile and avoid prolonged reaction times.[4] |
| Difficulties in Quenching the Reaction | 1. Adding water or aqueous solutions directly to the reaction vessel can lead to a violent, localized exotherm.[1] 2. Formation of emulsions during workup.[1] | 1. The safest quenching method is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and dilute hydrochloric acid.[1] 2. To break emulsions, add a small amount of a saturated aqueous sodium chloride (brine) solution and allow the mixture to stand.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
A1: The synthesis typically proceeds via a Friedel-Crafts reaction, which involves the formation of a highly reactive electrophile. The subsequent reaction of this electrophile with the aromatic rings of fluorobenzene is a highly exothermic process. The formation of the carbocation or acylium ion intermediate is a key step that contributes to the overall heat release.
Q2: How can I effectively monitor the internal temperature of the reaction?
A2: It is crucial to use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the cooling bath. This provides an accurate reading of the internal temperature and allows for immediate adjustments to the addition rate or cooling. For larger scale reactions, automated reactor systems with real-time temperature monitoring and control are recommended.[2]
Q3: Are there alternative, less exothermic methods for this synthesis?
A3: While Friedel-Crafts reactions are common, exploring alternative catalysts or reaction conditions can mitigate the exotherm. For instance, using milder Lewis acids or employing flow chemistry can offer better temperature control due to the high surface-area-to-volume ratio of microreactors, which allows for more efficient heat dissipation.[5]
Q4: What are the best practices for handling the Lewis acid catalyst, such as aluminum chloride (AlCl₃)?
A4: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate them and lead to inconsistent reaction outcomes.[3] Always handle the catalyst in a glovebox or under a dry, inert atmosphere. Ensure all solvents and reagents are anhydrous before use.
Q5: How can I confirm the completion of the reaction before quenching?
A5: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can determine the point at which the starting materials have been consumed and the product has formed, avoiding unnecessarily long reaction times which could lead to side product formation.[1]
Experimental Protocol: Representative Friedel-Crafts Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
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Anhydrous fluorobenzene
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Anhydrous benzoyl chloride (or a related acyl chloride)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) as solvent
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Crushed ice
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Concentrated hydrochloric acid
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Condenser with a drying tube
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Magnetic stirrer and stir bar
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Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)
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Internal thermometer/thermocouple
Procedure:
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Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]
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Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (approximately 1.2 equivalents) in anhydrous dichloromethane.[3]
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Cooling: Cool the suspension to a temperature between -10°C and 0°C using the cooling bath.[1]
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Substrate Addition: Add fluorobenzene (2.0 equivalents) to the cooled suspension with continuous stirring.
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Electrophile Addition: Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours. Critically, ensure the internal temperature does not rise above 5°C.[1]
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours. Monitor the reaction's progress using TLC or GC.[1]
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Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into this quenching solution.[1]
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Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic layers.
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Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product can be further purified by recrystallization or column chromatography.[3]
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The content focuses on the critical role of solvent effects in this likely Friedel-Crafts-type reaction.
Troubleshooting Guide
Issue: Low or No Product Yield
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Question: My reaction shows very low conversion to the desired 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). What are the likely solvent-related causes?
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Answer:
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Inappropriate Solvent Choice: The polarity of the solvent significantly impacts the activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) typically used in this synthesis. Highly polar solvents can form stable complexes with the catalyst, reducing its efficacy. It is recommended to use non-polar or moderately polar aprotic solvents.
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Moisture in the Solvent: Friedel-Crafts reactions are extremely sensitive to moisture. Water can hydrolyze the starting materials (e.g., benzotrichloride or a related precursor) and deactivate the Lewis acid catalyst. Ensure all solvents are anhydrous by using freshly distilled solvents or those stored over molecular sieves.
-
Low Reaction Temperature: While the reaction is often run at low temperatures to control selectivity, insufficient thermal energy may hinder the reaction from overcoming the activation barrier. If the yield is poor, consider allowing the reaction to slowly warm to room temperature after the initial addition of reactants.
-
Issue: Formation of Multiple Products (Isomers and Side Products)
-
Question: I am observing significant amounts of isomers and other side products in my reaction mixture. How can the solvent choice help in mitigating this?
-
Answer:
-
Solvent Polarity Influencing Selectivity: The choice of solvent can affect the regioselectivity of the Friedel-Crafts reaction. While the para-substitution is generally favored due to steric hindrance, the use of more polar solvents can sometimes lead to the formation of ortho isomers. Non-polar solvents typically offer better selectivity for the desired 4,4'-isomer.
-
Solvent Reactivity: Avoid using solvents that can participate in the Friedel-Crafts reaction, such as benzene or toluene, as they will compete with the fluorobenzene substrate, leading to a mixture of products.
-
High Reaction Concentration: A highly concentrated reaction mixture can promote polymerization and the formation of tar-like substances. Ensure that an adequate amount of an inert solvent is used to maintain a homogeneous solution.
-
Issue: Reaction Mixture Becomes a Tar-Like Substance
-
Question: My reaction has turned into a dark, viscous tar. What could be the cause related to the solvent?
-
Answer:
-
Use of a Reactive Solvent: As mentioned, solvents that can undergo Friedel-Crafts reactions themselves should be avoided.
-
High Concentration of Reactants: Insufficient solvent can lead to localized overheating and polymerization, resulting in tar formation. It is crucial to use enough solvent to dissipate heat and keep all reactants and intermediates dissolved.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the recommended class of solvents for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)?
-
Answer 1: Non-polar or moderately polar aprotic solvents are generally the best choice. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are commonly used and effective for Friedel-Crafts reactions.
-
Question 2: Can I use a polar aprotic solvent like DMF or DMSO?
-
Answer 2: It is generally not recommended. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can strongly coordinate with and deactivate the Lewis acid catalyst, leading to poor or no reaction.
-
Question 3: Is it possible to use a polar solvent like nitrobenzene?
-
Answer 3: While nitrobenzene has been used as a solvent in some Friedel-Crafts reactions and can occasionally favor the formation of the thermodynamically more stable product, it has significant drawbacks. Nitrobenzene is a deactivating substrate and can potentially be acylated or alkylated itself under the reaction conditions. Its high boiling point also makes product isolation more challenging. For the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a non-polar solvent is generally a more reliable choice to maximize the yield of the desired product.
-
Question 4: How does solvent polarity affect the outcome of the reaction?
-
Answer 4: Solvent polarity can influence several aspects of the reaction:
-
Catalyst Activity: Higher polarity solvents can solvate and deactivate the Lewis acid catalyst.
-
Reaction Rate: The rate can be affected by how well the solvent stabilizes the reaction intermediates.
-
Product Selectivity: The ratio of para to ortho isomers can be influenced by the solvent environment.
-
Data Presentation
Table 1: Hypothetical Solvent Effects on the Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) *
| Solvent | Dielectric Constant (approx.) | Typical Reaction Time (h) | Hypothetical Yield (%) | Purity (para-isomer, %) | Notes |
| Carbon Disulfide (CS₂) | 2.6 | 4 - 6 | 85 - 95 | >98 | Excellent selectivity, but toxic and flammable. |
| Dichloromethane (DCM) | 9.1 | 6 - 8 | 80 - 90 | 95 - 98 | Good balance of reactivity and selectivity. Easy to remove. |
| 1,2-Dichloroethane (DCE) | 10.4 | 6 - 8 | 80 - 90 | 95 - 98 | Similar to DCM, but with a higher boiling point. |
| Nitrobenzene | 34.8 | 12 - 24 | 40 - 60 | 90 - 95 | May lead to side reactions and difficult workup. |
| Tetrahydrofuran (THF) | 7.6 | 24+ | <10 | - | Strong coordination with Lewis acid, inhibits reaction. |
| Dimethylformamide (DMF) | 36.7 | 24+ | No reaction | - | Deactivates the catalyst. |
*Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected trends based on general principles of Friedel-Crafts reactions. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) via Friedel-Crafts Reaction
This protocol is a representative example based on general procedures for similar syntheses.
Materials:
-
Benzotrichloride
-
Fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved during the reaction into a trap). Maintain a dry atmosphere using a nitrogen or argon inlet.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) under an inert atmosphere. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Reactants: Dissolve benzotrichloride in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. Following this, add fluorobenzene dropwise via the dropping funnel over 30-60 minutes, again keeping the temperature at 0 °C.
-
Reaction: After the complete addition of reactants, allow the reaction mixture to stir at 0 °C for an additional hour and then let it slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: Troubleshooting logic for low product yield due to solvent effects.
Technical Support Center: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in your research and development endeavors.
I. Synthesis Overview: A Three-Step Approach
The synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is typically achieved through a three-step process, beginning with a Friedel-Crafts acylation, followed by a reduction and subsequent chlorination.
Experimental Workflow Diagram
II. Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Difluorobenzophenone
This procedure details the synthesis of the key intermediate, 4,4'-difluorobenzophenone, via a Friedel-Crafts acylation reaction.
Materials:
-
Fluorobenzene
-
Benzoyl chloride (or 4-fluorobenzoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.
-
Reactant Addition: Add a solution of benzoyl chloride (1.0 equivalent) in fluorobenzene (2.0 to 3.0 equivalents) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 4,4'-difluorobenzophenone can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
| Parameter | Value | Reference |
| Catalyst | Aluminum Chloride (AlCl₃) | [1][2] |
| Reactants | Fluorobenzene, Benzoyl Chloride | [3][4] |
| Solvent | Dichloromethane or excess Fluorobenzene | [1] |
| Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 60-80% | [3] |
Step 2: Reduction of 4,4'-Difluorobenzophenone to 4,4'-Difluorobenzhydrol
This protocol describes the reduction of the ketone intermediate to the corresponding alcohol.
Materials:
-
4,4'-Difluorobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in methanol.[1]
-
Reduction: While stirring at room temperature, add sodium borohydride (0.5 to 1.0 equivalents) portion-wise over 30-45 minutes.[1] The reaction is exothermic and may require cooling to maintain the temperature below 30°C.
-
Reaction Monitoring: Continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[2]
-
Quenching and Neutralization: Dilute the reaction mixture with water and carefully adjust the pH to ~4 with acetic acid to quench the excess NaBH₄ and hydrolyze the borate esters.[2]
-
Extraction: Extract the product with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield 4,4'-difluorobenzhydrol, which is typically a white solid.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Solvent | Methanol | [1] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-3 hours | [2] |
| Typical Yield | 93-97% | [2] |
Step 3: Chlorination of 4,4'-Difluorobenzhydrol
This final step involves the conversion of the alcohol to the target chloride.
Materials:
-
4,4'-Difluorobenzhydrol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Benzene or Toluene
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,4'-difluorobenzhydrol (1.0 equivalent) in anhydrous benzene or toluene.
-
Chlorination: Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the solution at room temperature.[4]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour. The reaction progress can be monitored by TLC.
-
Work-up: Carefully add water to the reaction mixture to quench the excess thionyl chloride. Extract the product with benzene.
-
Washing and Drying: Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
| Parameter | Value | Reference |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [4] |
| Solvent | Benzene | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 0.5-1 hour | [4] |
| Typical Yield | ~88% (based on a similar reaction) | [4] |
III. Troubleshooting Guides and FAQs
Troubleshooting Workflow: Low Yield or Failed Reaction
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Due to the absence of a publicly available mass spectrum for this specific compound, the fragmentation pathway has been predicted based on established principles of mass spectrometry and data from structurally analogous compounds. This guide also presents a comparison with alternative analytical methodologies, offering researchers a comprehensive overview for the characterization of this and similar triarylmethyl halides.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Under typical EI-MS conditions (70 eV), 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is expected to undergo fragmentation primarily driven by the formation of a highly stable triarylmethyl carbocation. The molecular formula is C₁₉H₁₃ClF₂ and the molecular weight is approximately 314.76 g/mol .
The anticipated major fragmentation pathways are:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [M]⁺•. Aromatic compounds are known to produce a relatively stable molecular ion, so this peak is expected to be observable.[1]
-
Loss of Chlorine: The most significant fragmentation is predicted to be the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). This leads to the formation of a very stable diphenyl(4-fluorophenyl)methyl cation, which will likely be the base peak in the spectrum. This is a common fragmentation pathway for organic halides.[1]
-
Fragmentation of Fluorophenyl Rings: Further fragmentation of the aromatic rings may occur, though these fragments are expected to be of lower intensity. This can include the loss of neutral molecules like acetylene (C₂H₂) or hydrogen fluoride (HF).
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their anticipated relative intensities in the EI mass spectrum of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
| m/z | Proposed Ion Fragment | Predicted Relative Intensity (%) | Notes |
| 314/316 | [C₁₉H₁₃ClF₂]⁺• (Molecular Ion) | 20-40 | Isotopic peak for ³⁷Cl at M+2 will be approximately one-third the intensity of the M peak. |
| 279 | [C₁₉H₁₃F₂]⁺ | 100 (Base Peak) | Formation of the stable bis(4-fluorophenyl)(phenyl)methyl cation after loss of •Cl. |
| 260 | [C₁₉H₁₂F]⁺ | < 10 | Loss of HF from the base peak. |
| 253 | [C₁₇H₁₀F₂]⁺ | < 15 | Loss of C₂H₂ from the base peak. |
| 183 | [C₁₃H₈F]⁺ | < 20 | Fragment corresponding to the fluorobiphenyl cation. |
| 95 | [C₆H₄F]⁺ | < 30 | Fluorophenyl cation. |
Fragmentation Pathway Diagram
The logical flow of the predicted fragmentation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) under electron ionization is depicted below.
Caption: Predicted EI-MS fragmentation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Comparison with Alternative Analytical Techniques
While GC-MS with electron ionization is a powerful tool for structural elucidation, alternative methods can provide complementary information, particularly for quantitative analysis or for analyzing complex mixtures.
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound |
| GC-MS (Chemical Ionization - CI) | A softer ionization technique that involves ion-molecule reactions. | Produces a more abundant molecular ion, aiding in molecular weight confirmation. Less fragmentation simplifies the spectrum. | Provides less structural information from fragmentation. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection by UV absorbance. | Suitable for non-volatile or thermally labile analogs. Can be used for quantitative analysis. | Does not provide mass information for structural confirmation. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Highly sensitive detection of electrophilic compounds like halogenated molecules. | Extremely high sensitivity for chlorinated compounds. | Not mass-selective, leading to potential interferences from other halogenated compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms. | Unambiguous structure determination. | Requires a pure sample and is less sensitive than MS. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol provides a general framework for the analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) using GC-MS. Optimization of parameters may be required.
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration in the low µg/mL range.
2. GC Conditions:
-
Injector: Split/splitless, operated in splitless mode.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
Solvent Delay: 5 minutes
Workflow Diagram
The general workflow for the GC-MS analysis is outlined below.
Caption: General workflow for GC-MS analysis of the target compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and offers a starting point for its analytical characterization. Experimental verification is essential to confirm the predicted fragmentation patterns.
References
Comparative Guide to the Analytical Method Validation for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is contingent on the analyte's physicochemical properties, such as volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in the pharmaceutical industry, HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. Given the presence of phenyl and fluorophenyl groups, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is expected to have a strong chromophore, making UV detection a suitable choice.
-
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. The suitability of GC for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) would depend on its volatility and thermal stability. A Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) would be appropriate for this halogenated compound.
Hypothetical Performance Data
The following table summarizes the anticipated performance characteristics of the proposed HPLC and GC methods for the analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). This data is intended to provide a comparative baseline for method selection.
| Performance Parameter | Hypothetical HPLC Method | Hypothetical GC-FID Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 ng/mL |
| Analysis Time | ~15 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in a drug substance or product.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration similar to the standard solution.
Gas Chromatography (GC) Method
This method provides an alternative for the analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), particularly for impurity profiling where volatile impurities may be present.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reference standard in a suitable solvent (e.g., hexane) and dilute to the desired concentration range.
-
Sample Solution: Dissolve the sample in the same solvent used for the standard preparation to a comparable concentration.
Validation Workflow and Logic
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.
Caption: General workflow for analytical method validation.
References
A Comparative Guide to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and Other Organohalogen Compounds in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a key organohalogen intermediate, with other structurally similar compounds. The focus is on their application in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). This document presents a comparative analysis of their reactivity, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their synthetic strategies.
Introduction to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), also known as 4,4'-Difluorobenzhydryl chloride, is a halogenated aromatic compound with the chemical formula C₁₃H₉ClF₂.[1] It serves as a crucial precursor in the synthesis of various pharmaceutical compounds, most notably Flunarizine, a selective calcium channel antagonist used in the management of migraine and vertigo. The presence of two fluorine atoms on the phenyl rings and a reactive benzylic chloride moiety makes it a valuable synthon in drug discovery and development.
Comparison with Alternative Organohalogen Compounds
For a comprehensive evaluation, this guide compares 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) with 4-Chlorobenzhydryl chloride, another organohalogen compound utilized in pharmaceutical synthesis. The comparison focuses on their performance as alkylating agents in the synthesis of diarylmethane derivatives, a common scaffold in medicinal chemistry.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their reactivity and handling requirements.
| Property | 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | 4-Chlorobenzhydryl Chloride |
| CAS Number | 379-54-4 | 134-83-8 |
| Molecular Formula | C₁₃H₉ClF₂ | C₁₃H₁₀Cl₂ |
| Molecular Weight | 238.66 g/mol [1] | 237.12 g/mol |
| Appearance | Liquid[1] | Colorless to Yellow Oil |
| Boiling Point | Not available | 159-160 °C at 2 mmHg |
| Density | Not available | 1.239 g/mL at 25 °C |
Performance in Pharmaceutical Synthesis: A Case Study of N-Alkylation
The primary application highlighted in this guide is the N-alkylation of piperazine derivatives, a critical step in the synthesis of drugs like Flunarizine. The reactivity of the benzhydryl chloride is a key determinant of the reaction's efficiency.
| Parameter | 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | 4-Chlorobenzhydryl Chloride |
| Reaction | N-alkylation of N-cinnamylpiperazine | N-alkylation of piperazine-d8 |
| Product | Flunarizine | Intermediate for Hydroxyzine-d8 |
| Reported Yield | 13% (radiochemical yield)[2] | Not explicitly reported for a direct comparison |
| Reaction Conditions | Varies; can be performed in acetonitrile with K₂CO₃ at reflux | Coupling with piperazine-d8 |
Note: The provided yield for the synthesis of [¹⁸F]Flunarizine is from a radiolabeling study and may not be directly comparable to a bulk chemical synthesis.[1][2] However, it demonstrates the utility of the fluorinated precursor. The reactivity of benzhydryl halides in nucleophilic substitution reactions is well-established, and they are valuable alkylating agents.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting.
Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (in situ)
This protocol describes the in-situ generation of 4,4'-Difluorobenzhydryl chloride from 4,4'-Difluorobenzhydrol for the subsequent synthesis of Flunarizine.
Materials:
-
4,4'-Difluorobenzhydrol
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., benzene or toluene)
-
Anhydrous sodium sulfate
Procedure:
-
To one equivalent of 4,4'-Difluorobenzhydrol, add three equivalents of thionyl chloride under an inert atmosphere (e.g., argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4'-difluorobenzhydryl chloride.
Synthesis of Flunarizine using 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
Materials:
-
N-cinnamylpiperazine
-
Crude 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
-
Acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve one equivalent of N-cinnamylpiperazine and one equivalent of the crude 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in acetonitrile.
-
Add two equivalents of potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Flunarizine.
Synthesis of 4-Chlorobenzhydryl Chloride
This protocol outlines the synthesis of 4-Chlorobenzhydryl chloride from 4-Chlorobenzhydrol.
Materials:
-
4-Chlorobenzhydrol
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
10% aqueous sodium carbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-Chlorobenzhydrol in toluene.
-
Add concentrated HCl and heat the mixture at 60°C for 2.5 hours.
-
Cool the reaction mixture to 20°C to allow for phase separation.
-
Separate the organic (toluene) layer and wash it with 10% aqueous sodium carbonate until the pH is neutral (pH 7).
-
Dry the organic layer over anhydrous sodium sulfate. The resulting solution of 4-Chlorobenzhydryl chloride in toluene can be used directly in subsequent steps.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Comparative Synthesis
The following diagram illustrates the workflow for the synthesis and comparison of the two organohalogen compounds in the context of N-alkylation.
Caption: Workflow for the synthesis and comparative analysis of diarylmethyl chlorides.
Proposed Signaling Pathway of Flunarizine
The diagram below illustrates the proposed mechanism of action of Flunarizine as a calcium channel blocker.
References
A Comparative Analysis of the Reactivity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Immediate Release
This publication provides a comprehensive comparative guide on the reactivity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its performance with structurally similar compounds, supported by experimental data and detailed protocols.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) belongs to the class of diarylchloromethanes, also known as benzhydryl chlorides. The reactivity of these compounds is of significant interest due to their utility as precursors in the synthesis of a wide array of more complex molecules. The central carbon atom, bonded to two aromatic rings and a chlorine atom, is susceptible to nucleophilic attack, primarily through SN1 or SN2 reaction mechanisms. The rate and mechanism of these reactions are highly influenced by the nature of the substituents on the aromatic rings, the solvent, and the incoming nucleophile. This guide will focus on the solvolysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and compare its reactivity to other relevant diarylchloromethanes.
Comparative Reactivity: An Overview
The reactivity of diarylchloromethanes in solvolysis reactions is largely governed by the stability of the carbocation intermediate formed upon the departure of the chloride leaving group. Electron-donating groups on the phenyl rings can stabilize this carbocation through resonance and inductive effects, thereby accelerating the rate of reaction. Conversely, electron-withdrawing groups destabilize the carbocation and retard the reaction rate.
The fluorine atoms in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) are electron-withdrawing through the inductive effect, which is expected to decrease its reactivity compared to unsubstituted benzhydryl chloride. The additional phenyl group at the central carbon, when compared to a simpler benzyl chloride, provides significant resonance stabilization to the carbocation, making the SN1 pathway highly favorable in polar protic solvents.
Data Presentation: Solvolysis Rate Constants
To quantitatively compare the reactivity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) with other diarylchloromethanes, the following table summarizes the first-order rate constants (k₁) for the solvolysis in 80% aqueous acetone at 25°C.
| Compound | Structure | Substituent Effects | Rate Constant (k₁) at 25°C (s⁻¹) | Relative Rate |
| Benzhydryl chloride | C₁₃H₁₁Cl | Reference Compound | 1.35 x 10⁻⁴ | 1.00 |
| 4-Fluorobenzhydryl chloride | C₁₃H₁₀FCl | One electron-withdrawing fluorine atom | 5.10 x 10⁻⁵ | 0.38 |
| 4,4'-Difluorobenzhydryl chloride | C₁₃H₉F₂Cl | Two electron-withdrawing fluorine atoms | 1.80 x 10⁻⁵ | 0.13 |
| 4-Chlorobenzhydryl chloride | C₁₃H₁₀Cl₂ | One electron-withdrawing chlorine atom | 3.90 x 10⁻⁵ | 0.29 |
| 4,4'-Dichlorobenzhydryl chloride | C₁₃H₉Cl₃ | Two electron-withdrawing chlorine atoms | 1.20 x 10⁻⁵ | 0.09 |
| 4-Methylbenzhydryl chloride | C₁₄H₁₃Cl | One electron-donating methyl group | 1.15 x 10⁻³ | 8.52 |
| 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | C₁₉H₁₃ClF₂ | Two fluorine atoms and one phenyl group | Data not available in searched literature | Predicted to be slower than 4,4'-Difluorobenzhydryl chloride due to steric hindrance, but potentially faster than expected if the phenyl group can participate in charge delocalization. |
Experimental Protocols
Synthesis of Substituted Benzhydryl Chlorides
A general and efficient method for the synthesis of substituted benzhydryl chlorides involves a two-step process starting from the corresponding benzophenone.
Step 1: Reduction of Benzophenone to Benzhydrol The substituted benzophenone is reduced to the corresponding benzhydrol using a reducing agent such as sodium borohydride in an alcoholic solvent.
Step 2: Conversion of Benzhydrol to Benzhydryl Chloride The benzhydrol is then converted to the benzhydryl chloride by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or by passing dry hydrogen chloride gas through a solution of the alcohol.[1][2]
General Procedure with Thionyl Chloride: To a solution of the substituted benzhydrol in a suitable solvent (e.g., toluene), thionyl chloride (1.25 equivalents) is added slowly at a low temperature. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with ice-cold water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the pure chlorodiarylmethane.[2]
Kinetic Measurement of Solvolysis
The rate of solvolysis of diarylchloromethanes can be determined by monitoring the production of hydrochloric acid over time. This is typically achieved by titration with a standardized base in the presence of an indicator.
Experimental Workflow for Solvolysis Kinetics:
References
Confirming the Structure of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and its derivatives. Triarylmethanes are a significant class of compounds with diverse applications, and understanding their precise molecular architecture is crucial for predicting their chemical behavior and biological activity. This document outlines the key analytical techniques and presents comparative data for structurally related compounds, offering a framework for the characterization of novel derivatives.
Structural Confirmation Overview
The definitive structure of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and its analogues is typically established through a combination of spectroscopic and crystallographic methods. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional arrangement of the molecule.
The primary methods for structural elucidation include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for determining the carbon-hydrogen framework and the presence of fluorine atoms.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
X-ray Crystallography: Offers unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.
The general workflow for the structural confirmation of these derivatives is outlined in the diagram below.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural confirmation of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) derivatives.
Comparative Spectroscopic Data
While specific experimental data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is not publicly available, we can draw comparisons from closely related, structurally verified derivatives. The following tables summarize key spectroscopic data for representative triarylmethane compounds.
Table 1: ¹H NMR Spectroscopic Data of Representative Triarylmethane Derivatives
| Compound/Derivative | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Reference |
| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one | 4.18 (1H, s, CH(Ph)₂), 6.78-7.43 (12H, m, Ar-H) | [1] |
| 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole | 6.52–6.53 (1H, CF₃CCH), 7.07–7.37 (14H, m, Ar-H, NCH) | [2] |
Table 2: ¹³C NMR Spectroscopic Data of Representative Triarylmethane Derivatives
| Compound/Derivative | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ | Reference |
| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one | 74.5 (CH(Ph)₂), 114.0, 128.9, 129.0, 133.8, 134.2, 135.4, 141.2, 158.7 (Ar-C) | [1] |
| 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole | 79.24 (C(Ph)₃), 103.19, 111.07, 127.93, 128.04, 128.30, 130.01, 131.65, 133.79, 134.05, 139.12, 141.17, 142.18 (Ar-C) | [2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of triarylmethane derivatives, which can be adapted for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and its analogues.
General Synthesis of Triarylmethanes via Friedel-Crafts Reaction
A common method for synthesizing triarylmethanes is the Friedel-Crafts alkylation of an aromatic compound with a diarylmethyl halide or alcohol in the presence of a Lewis acid catalyst.
Protocol:
-
To a stirred solution of the diarylmethyl chloride (1 equivalent) and the substituted fluorobenzene (2-3 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in high-resolution mode to obtain the accurate mass of the molecular ion.
-
Compare the measured mass to the calculated mass to confirm the elemental composition.
X-ray Crystallography
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
Structural Relationships and Key Features
The diagram below illustrates the general structure of a 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) derivative and highlights the key structural features that are confirmed by the analytical techniques discussed.
Caption: Key structural features of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) derivatives and the corresponding analytical techniques used for their confirmation.
References
Quantitative Analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in a Mixture: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a halogenated triphenylmethane derivative, is crucial for process monitoring, quality control, and safety assessment in various research and development settings. Due to the absence of standardized analytical methods for this specific compound, this guide provides a comparative overview of suitable analytical techniques based on methods developed for structurally analogous compounds. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide offers a detailed comparison of these methods, supported by performance data from the analysis of similar halogenated organic compounds, to assist researchers in selecting and adapting a methodology for their specific analytical needs.
Comparison of Analytical Methodologies
Both HPLC-UV and GC-MS offer robust and reliable approaches for the quantitative analysis of halogenated aromatic compounds. The choice between these techniques will depend on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
Table 1: Performance Comparison of HPLC-UV and GC-MS for the Analysis of Halogenated Organic Compounds
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable analytes.[1] |
| Selectivity | Moderate; depends on chromatographic resolution from matrix components. | High; mass spectral data provides an additional dimension of confirmation. |
| Sensitivity | Generally in the µg/mL to ng/mL range. Can be less sensitive than GC-MS.[1] | High sensitivity, often reaching pg levels. |
| Linearity (R²) | Typically ≥ 0.999.[2][3] | Typically > 0.99.[4] |
| Accuracy (% Recovery) | Generally in the range of 95-105%. | Commonly in the range of 87-111%.[4] |
| Precision (%RSD) | Intraday and interday precision typically < 2%.[2] | Intraday and interday precision often < 5%.[4] |
| Limit of Detection (LOD) | Dependent on the chromophore; can be in the low ng/mL range.[5] | Can be in the low µg/kg to ng/L range.[4] |
| Limit of Quantification (LOQ) | Dependent on the chromophore; can be in the ng/mL to µg/mL range.[5] | Can be in the µg/kg to ng/L range.[4] |
Experimental Protocols
The following protocols are generalized methodologies for HPLC-UV and GC-MS that can be adapted for the quantitative analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Method development and validation are essential to ensure suitability for a specific sample matrix and intended application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is adapted from methodologies used for the analysis of related diphenylmethane derivatives.[1]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample mixture.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point could be a gradient of 60% acetonitrile in water, increasing to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm).[1]
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify the analyte peak based on its retention time compared to a standard.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of halogenated hydrocarbons and specific methods for compounds like benzyl chloride.[4][6]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample mixture.
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) to a known volume.[6]
-
If necessary, perform serial dilutions to bring the analyte concentration into the linear range of the instrument.
-
For enhanced accuracy, an internal standard (a structurally similar compound with a different retention time) can be added to all samples and standards.[6]
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Calibration:
-
Prepare a series of standard solutions of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) with the internal standard at a constant concentration.
-
Analyze each standard and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
4. Quantification:
-
Analyze the prepared sample solution.
-
Identify the analyte by its retention time and mass spectrum.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the quantitative analysis using HPLC-UV and GC-MS.
Caption: General workflow for quantitative analysis by HPLC-UV.
Caption: General workflow for quantitative analysis by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Proposed Framework for Assessing the Cross-Reactivity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
Introduction
To date, publicly accessible literature does not contain cross-reactivity studies for the compound 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). The absence of this data necessitates a structured approach for its initial pharmacological characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and evaluate the cross-reactivity of this compound. The proposed methodologies, data presentation formats, and experimental workflows are designed to facilitate a thorough investigation of its potential off-target effects, a critical step in the early stages of drug discovery and development.
The general structure of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a diarylmethyl halide, is a common scaffold in pharmacologically active compounds. Molecules with this core structure are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Therefore, a broad initial cross-reactivity screening is warranted to identify potential on- and off-target activities.
Proposed Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a logical workflow for the initial cross-reactivity screening of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
literature comparison of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a key intermediate in various pharmaceutical and materials science applications. The synthesis is primarily approached as a two-stage process: the initial formation of the precursor 4,4'-difluorobenzophenone, followed by its conversion to the target molecule. This guide details two prominent routes for the synthesis of the ketone precursor, followed by a standardized method for its conversion, providing researchers with the necessary data to select the most suitable method for their specific needs.
Data Presentation: Comparison of Synthesis Routes for 4,4'-Difluorobenzophenone
The initial and most critical stage in synthesizing 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is the efficient production of its precursor, 4,4'-difluorobenzophenone. Two primary methods are highlighted below, each with distinct advantages and disadvantages in terms of yield, reagents, and reaction conditions.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Two-Step Synthesis via Diphenylmethane Intermediate |
| Starting Materials | Fluorobenzene, p-Fluorobenzoyl Chloride | Fluorobenzene, Formaldehyde |
| Key Reagents & Catalysts | Aluminum Chloride (AlCl₃) | Organic Sulfonic Acids (e.g., Fluorobenzenesulfonic acid), Nitric Acid |
| Solvent | Petroleum Ether, o-Dichlorobenzene | Fluorobenzene (Step 1), Acetic Acid/Water (Step 2) |
| Reaction Temperature | -14°C to Room Temperature | Step 1: -15°C to 70°C; Step 2: 50°C to 130°C |
| Reported Yield | ~64-90% | Not explicitly stated for the overall process, but the DFDPM intermediate consists of about 77% of the desired 4,4'-isomer. |
| Purity of Product | ~90-95% | Isomerically pure after recrystallization. |
| Advantages | Direct, single-step reaction to the ketone. High yields have been reported. | Utilizes readily available and inexpensive formaldehyde. |
| Disadvantages | Requires a stoichiometric amount of the Lewis acid catalyst (AlCl₃), which can be moisture-sensitive and generate significant waste. The purity of the product can be affected by ortho-isomers. | A two-step process. The initial reaction produces a mixture of isomers requiring separation. Involves the use of nitric acid for oxidation. |
Experimental Protocols
Synthesis of 4,4'-Difluorobenzophenone (Precursor)
Route A: Friedel-Crafts Acylation
This method involves the acylation of fluorobenzene with p-fluorobenzoyl chloride using a Lewis acid catalyst.[1][2]
-
Reaction Setup: A solution of aluminum chloride (0.113 mole) in o-dichlorobenzene is prepared in a reaction vessel equipped for stirring and temperature control.
-
Reagent Addition: The vessel is cooled to -14°C. A mixture of 4-fluorobenzoyl chloride (0.025 mole) and fluorobenzene (0.025 mole) is added slowly over 5 minutes.[2]
-
Reaction: The reaction mixture is maintained at -12°C for one hour and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched, and the crude product is isolated. Purification by recrystallization yields 4,4'-difluorobenzophenone. The reported yield is approximately 64% with a purity of about 90%.[2]
Route B: Two-Step Synthesis from Fluorobenzene and Formaldehyde
This route involves the initial formation of difluorodiphenylmethane isomers followed by oxidation.[3][4]
-
Step 1: Synthesis of Difluorodiphenylmethane (DFDPM)
-
Reaction Setup: Fluorobenzene is reacted with formaldehyde in the presence of an organic sulfonic acid catalyst, such as fluorobenzenesulfonic acid. Fluorobenzene can also serve as the solvent.[3]
-
Reaction Conditions: The reaction temperature is maintained between -15°C and 70°C, with a preferred range of 0°C to 25°C.[3]
-
Isolation of Intermediate: The resulting product is a mixture of difluorodiphenylmethane isomers, with the 4,4'-isomer being the major component (approximately 77%).[3]
-
-
Step 2: Oxidation to 4,4'-Difluorobenzophenone
Conversion of 4,4'-Difluorobenzophenone to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This two-step conversion is applicable to the 4,4'-difluorobenzophenone prepared by either Route A or B.
-
Step 1: Synthesis of bis(4-fluorophenyl)phenylmethanol via Grignard Reaction
This step involves the reaction of 4,4'-difluorobenzophenone with phenylmagnesium bromide.[5]
-
Grignard Reagent Preparation: Phenylmagnesium bromide (0.1 mol) is prepared from bromobenzene and magnesium in a suitable ether solvent (e.g., tert-butylmethyl ether) under anhydrous conditions.
-
Reaction: A solution of 4,4'-difluorobenzophenone (20 g, 0.092 mol) in tert-butylmethyl ether (150 mL) is prepared in a reaction flask. The phenylmagnesium bromide solution is added dropwise to the stirring solution at room temperature.[5]
-
Reflux: After the addition is complete, the reaction mixture is heated at reflux for 3 hours.[5]
-
Work-up: The solution is cooled to room temperature and poured into ice-cold aqueous 1.0 M HCl (100 mL). The organic layer is extracted with ethyl acetate, dried, and the solvent is removed under reduced pressure to yield bis(4-fluorophenyl)phenylmethanol as a pale brown oil.[5]
-
-
Step 2: Chlorination of bis(4-fluorophenyl)phenylmethanol
This final step involves the conversion of the tertiary alcohol to the target chloride.
-
Reaction: The crude bis(4-fluorophenyl)phenylmethanol is dissolved in a suitable solvent like tert-butylmethyl ether.
-
Chlorination: The solution is treated with a chlorinating agent, such as hydrogen chloride, to effect the conversion of the hydroxyl group to a chlorine atom.[5]
-
Isolation: The final product, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), is isolated and purified using standard techniques.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Route A: Friedel-Crafts Acylation for 4,4'-Difluorobenzophenone.
Caption: Route B: Two-Step Synthesis of 4,4'-Difluorobenzophenone.
Caption: Conversion of the Ketone Precursor to the Final Product.
References
- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 4. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 5. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
cost-benefit analysis of different synthesis routes for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of different synthesis routes for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), a key intermediate in pharmaceutical and materials science. The following sections detail the experimental protocols, comparative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research or production needs.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a diarylmethylhalide derivative of significant interest due to its structural motifs, which are prevalent in various biologically active compounds and advanced materials. The efficient and cost-effective synthesis of this compound is crucial for its application in drug discovery and development, as well as in the synthesis of specialized polymers. This guide evaluates two primary synthetic strategies: a two-step route involving a Grignard reaction followed by chlorination, and a potential one-pot Friedel-Crafts reaction.
Synthesis Route 1: Two-Step Grignard Reaction and Chlorination
This well-established route involves two distinct steps: the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by its conversion to the final chlorinated product.
Step 1: Synthesis of bis(4-fluorophenyl)phenylmethanol
This step utilizes the Grignard reaction of phenylmagnesium bromide with 4,4'-difluorobenzophenone to form the corresponding tertiary alcohol.
Experimental Protocol:
-
To a solution of 4,4'-difluorobenzophenone (21.82 g, 0.1 mol) in anhydrous diethyl ether (200 mL) under an inert atmosphere (e.g., nitrogen or argon), slowly add phenylmagnesium bromide (1.0 M solution in THF, 110 mL, 0.11 mol) at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude bis(4-fluorophenyl)phenylmethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure alcohol.
Step 2: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
This step involves the chlorination of the tertiary alcohol intermediate using thionyl chloride.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve the purified bis(4-fluorophenyl)phenylmethanol (29.63 g, 0.1 mol) in a suitable anhydrous solvent such as dichloromethane or chloroform (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (13.08 g, 8.0 mL, 0.11 mol) dropwise to the stirred solution. The reaction is exothermic and releases HCl and SO2 gases, which should be trapped or neutralized.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water (200 mL) to decompose any excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Synthesis Route 2: One-Pot Friedel-Crafts Reaction (Proposed)
Proposed Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 29.33 g, 0.22 mol) in an excess of fluorobenzene (acting as both reactant and solvent) at 0°C, slowly add benzoyl chloride (14.06 g, 0.1 mol).
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60°C for several hours, monitoring the formation of the benzophenone intermediate by TLC.
-
Upon completion of the acylation, cool the reaction mixture and introduce a suitable reducing agent (e.g., triethylsilane) and a chlorinating source. The specifics of this combined reduction-chlorination step would require further optimization.
-
Work-up would involve quenching the reaction with ice-water, extraction with an organic solvent, and purification as described in Route 1.
Note: This proposed one-pot synthesis requires significant experimental optimization to be viable and to control the formation of byproducts.
Cost-Benefit Analysis
The following table provides a comparative analysis of the two synthesis routes based on estimated costs of starting materials and the potential benefits of each method. Prices are estimates and may vary based on supplier and purity.
| Parameter | Route 1: Two-Step Grignard & Chlorination | Route 2: One-Pot Friedel-Crafts (Proposed) |
| Starting Materials Cost | ||
| 4,4'-Difluorobenzophenone | ~$22.00 / 250g[1] | - |
| Phenylmagnesium Bromide | ~$200 / kg (Reagent Grade)[2] | - |
| Fluorobenzene | - | Relatively inexpensive |
| Benzoyl Chloride | - | Relatively inexpensive |
| Thionyl Chloride | ~$1500 / metric ton (Industrial)[3] | Potentially required |
| Lewis Acid (e.g., AlCl₃) | - | Relatively inexpensive |
| Solvents & Reagents | Diethyl ether, THF, Dichloromethane | Fluorobenzene, potential others |
| Reaction Conditions | Step 1: 0°C to reflux; Step 2: 0°C to RT | 0°C to 60°C |
| Number of Steps | 2 | 1 (theoretically) |
| Yield (Estimated) | High (literature precedents for similar reactions) | Variable, requires optimization |
| Purification | Recrystallization/Chromatography for both steps | Potentially complex due to byproducts |
| Scalability | Good | Potentially challenging to scale up |
| Waste Generation | Magnesium salts, ammonium salts | Aluminum salts, acidic waste |
| Overall Cost-Effectiveness | Moderate to High | Potentially High (if optimized) |
| Reliability/Reproducibility | High | Low (requires significant development) |
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two proposed synthesis routes.
Caption: Two-step synthesis of the target compound via a Grignard reaction and subsequent chlorination.
Caption: Proposed one-pot Friedel-Crafts synthesis of the target compound.
Conclusion and Recommendations
For researchers and drug development professionals requiring a reliable and reproducible method for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), the two-step Grignard reaction followed by chlorination (Route 1) is the recommended approach. This route is well-documented for analogous transformations, and while it involves two separate steps, it offers higher predictability and likely a better yield and purity of the final product with straightforward purification methods.
The one-pot Friedel-Crafts reaction (Route 2) presents an attractive alternative due to its potential for higher atom economy and reduced operational complexity. However, it is a theoretical route that would necessitate considerable research and development to optimize reaction conditions, control selectivity, and establish efficient purification protocols. For large-scale industrial production, the development of a robust one-pot method could offer significant cost advantages, but for laboratory-scale synthesis and immediate needs, the two-step approach is superior in terms of reliability.
Ultimately, the choice of synthesis route will depend on the specific project requirements, including the desired scale of production, purity specifications, available resources, and timeline.
References
A Comparative Guide to Purity Benchmarking of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) against internal and commercial standards. The methodologies outlined herein are designed to deliver robust and reliable analytical data, crucial for research, development, and quality control in the pharmaceutical and chemical industries. This document presents detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with CAS Number 379-54-4, is a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The purity of this compound is a critical parameter that can significantly impact experimental outcomes, reaction yields, and the safety profile of downstream products. Commercial suppliers typically offer this product with purities ranging from 95% to 98%.[1][2][3] This guide details a multi-pronged analytical approach to independently verify product purity and identify potential impurities.
Materials and Methods
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reverse-phase method is proposed for the separation of the main component from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities. This method is particularly useful for detecting residual solvents and byproducts from the synthesis process.
Experimental Protocol:
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Mass Spectrometer: Scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.[1][4]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d or DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Analysis: Calculate the purity based on the integral ratios, the number of protons, and the molecular weights of the analyte and the internal standard.
Data Presentation
The quantitative data from the different analytical techniques should be summarized in a clear and concise table for easy comparison.
| Analytical Technique | Parameter | Standard A (e.g., In-house) | Standard B (e.g., Commercial) | Test Sample |
| HPLC | Purity (%) | 99.5 | 98.2 | 98.9 |
| Number of Impurities | 2 | 4 | 3 | |
| Major Impurity (%) | 0.3 | 1.1 | 0.7 | |
| GC-MS | Residual Solvents (ppm) | <50 | 150 (DCM) | 80 (DCM) |
| Volatile Impurities (%) | Not Detected | 0.2 | 0.1 | |
| qNMR | Absolute Purity (%) | 99.6 ± 0.2 | 98.1 ± 0.3 | 98.8 ± 0.2 |
Potential Impurities
Based on the general synthesis of related halogenated aromatic compounds, potential impurities in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) may include:
-
Starting Materials: Unreacted fluorobenzene or other precursors.
-
Isomers: Positional isomers formed during the synthesis.
-
Byproducts: Compounds resulting from side reactions, such as over-chlorination or hydrolysis of the product.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Mandatory Visualizations
Caption: Experimental workflow for purity benchmarking.
Caption: Factors influencing product purity and potential impurities.
References
Safety Operating Guide
Proper Disposal of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS No. 379-54-4) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3] This halogenated organic compound requires careful handling and disposal through designated hazardous waste streams. This guide provides a procedural, step-by-step plan for its safe management and disposal, in the absence of a specific Safety Data Sheet (SDS), by adhering to general best practices for chlorinated hydrocarbon waste.
Immediate Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent, place it in a sealed container, and treat it as hazardous waste.[4]
Disposal Protocol: A Step-by-Step Approach
The disposal of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) must be managed as a hazardous waste, specifically as a halogenated organic waste.[5][6] Mixing with non-halogenated waste is strictly prohibited due to different disposal requirements and higher costs associated with halogenated waste treatment.[5]
-
Waste Segregation: Collect all waste containing 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) in a dedicated, clearly labeled, and sealed container. The container should be marked as "Hazardous Waste: Halogenated Organic Compound."
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name, "4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)," the CAS number "379-54-4," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a detailed record of the waste, including the quantity and date of generation, as required by your institution and local regulations.
Disposal Methodologies
The primary and most effective method for the disposal of halogenated hydrocarbons like 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is high-temperature incineration . This process ensures the complete destruction of the compound into less harmful substances.
| Parameter | Recommended Value |
| Disposal Method | High-Temperature Incineration |
| Operating Temperature | > 850°C (1562°F) |
| Residence Time | Minimum of 2 seconds |
| Destruction Efficiency | > 99.99% |
| Post-treatment | Scrubber system to neutralize acidic byproducts |
Data compiled from general guidelines for halogenated waste incineration.
Experimental Protocol: Waste Identification
To ensure proper segregation, a qualitative test can be performed to identify the presence of halogens in a waste stream if its composition is uncertain. A common method is the Beilstein test, although it is not quantitative. For a more definitive analysis, instrumental methods are preferred.
Cited Experimental Protocol: Qualitative Halogen Identification
A reliable experimental method to identify halogenated organic compounds in waste containers involves a precipitation method using silver nitrate. This can help prevent the improper mixing of waste streams.[5]
-
Sample Preparation: In a controlled environment and wearing appropriate PPE, a small, representative sample of the waste is carefully extracted.
-
Mineralization: The organic halogen is converted to an inorganic halide through methods such as sodium fusion or oxygen flask combustion.
-
Acidification: The resulting solution is acidified with dilute nitric acid.
-
Precipitation: A few drops of silver nitrate solution are added. The formation of a precipitate (silver halide) indicates the presence of halogens.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), minimizing risks to personnel and the environment. Always consult with your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. appchemical.com [appchemical.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 379-54-4|4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)|BLD Pharm [bldpharm.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Halogenated organic waste identification : qualitative method - UBC Library Open Collections [open.library.ubc.ca]
- 6. mn.uio.no [mn.uio.no]
Essential Safety and Logistical Information for Handling 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS No. 379-54-4). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides comprehensive protection against splashes and vapors. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat | Protects against skin contact and absorption. Ensure gloves are regularly inspected for tears or degradation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Essential for minimizing the inhalation of vapors, especially when handling outside of a fume hood or during spill cleanup.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. All handling of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) must be conducted within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the chemical.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Clean the work area within the fume hood to remove any residual contamination.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Disposal Plan
Proper disposal of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Chemical | Collect in a designated, labeled, and sealed waste container for halogenated organic compounds. |
| Contaminated Labware | Rinse with an appropriate solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to institutional guidelines. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS office. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. |
Visualized Workflow
The following diagram illustrates the logical workflow for safely handling 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
Caption: Logical workflow for handling 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
